Acoramone
Description
1-(2,4,5-Trimethoxyphenyl)propan-2-one has been reported in Acorus calamus and Piper cubeba with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHZTTUVYQMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174044 | |
| Record name | 2-Propanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2020-90-8 | |
| Record name | Acoramone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2020-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acoramone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002020908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACORAMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB6EBD3DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acoramone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Acorenone C: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acorenone C, a spiro-sesquiterpenoid with noteworthy biological activities. The document details its primary natural source, quantitative data regarding its isolation, comprehensive experimental protocols for extraction and purification, and a plausible biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Source of Acorenone C
Acorenone C has been identified and isolated from the endophytic fungus Pseudofusicoccum sp. J003 . This fungus was sourced from the fruit of the mangrove species Sonneratia apetala.[1][2][3] Endophytic fungi, which reside within the tissues of living plants, are increasingly recognized as prolific producers of novel, bioactive secondary metabolites. The discovery of Acorenone C in Pseudofusicoccum sp. J003 highlights the potential of mangrove-associated endophytes as a rich reservoir for chemical diversity and novel therapeutic agents.
Quantitative Data
The isolation of Acorenone C from the culture of Pseudofusicoccum sp. J003 yielded quantifiable amounts of the compound. The following table summarizes the quantitative data obtained from the initial isolation and purification process.
| Parameter | Value | Reference |
| Starting Material | 60.0 g of crude brown extract from the ethyl acetate layer of the culture media | [4] |
| Final Yield of Acorenone C | 2.0 mg | [4] |
| Yield Percentage | 0.0033% of the crude extract | N/A |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the isolation and characterization of Acorenone C.
Fungal Culture and Fermentation
The fungal strain Pseudofusicoccum sp. J003 was isolated from the fruit of Sonneratia apetala. The strain was cultured on potato dextrose agar at 28°C for 5 days to obtain a viable inoculum.[1] For large-scale production of secondary metabolites, the fungus was then fermented on a solid rice medium.
Extraction and Isolation of Acorenone C
The following protocol details the extraction and purification of Acorenone C from the fermented culture of Pseudofusicoccum sp. J003:
-
Extraction : The fermented cultural media were extracted three times with methanol. The methanol was subsequently removed by evaporation under reduced pressure at 45°C. The remaining aqueous phase was then partitioned four times with ethyl acetate. The ethyl acetate layers were combined and concentrated under reduced pressure to yield a crude brown extract (60.0 g).[4]
-
Initial Column Chromatography : The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 35:1 to 0:1) to yield seven primary fractions.
-
Fractionation : Further separation of the fractions was achieved using a combination of silica gel column chromatography (eluting with n-hexane/2-propanol) and Sephadex LH-20 column chromatography (eluting with a 1:1 mixture of CHCl₂–MeOH).
-
Final Purification : Acorenone C was purified from one of the subfractions by semi-preparative High-Performance Liquid Chromatography (HPLC). The specific conditions for the final purification step were a mobile phase of 70% MeOH/H₂O at a flow rate of 3.0 ml/min.[4]
Structure Elucidation
The chemical structure of Acorenone C was determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Experimental Electronic Circular Dichroism (ECD) and ECD calculation
Representative Quantitative Analysis Protocol (Adapted from Sesquiterpene Analysis)
While a specific validated quantitative analysis method for Acorenone C is not available in the cited literature, the following protocol, adapted from established methods for other sesquiterpenoids, can be used for its quantification in fungal extracts.
-
Sample Preparation : A known weight of the crude extract is dissolved in methanol to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.
-
Standard Preparation : A stock solution of purified Acorenone C is prepared in methanol. A series of standard solutions of varying concentrations are prepared by diluting the stock solution to create a calibration curve.
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of methanol and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength determined by the UV maximum of Acorenone C.
-
Injection Volume : 20 µL.
-
-
Quantification : The concentration of Acorenone C in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Biosynthesis of Acorenone C
The biosynthesis of acorane sesquiterpenes, including Acorenone C, is proposed to proceed from farnesyl diphosphate (FPP), a common precursor in the terpenoid pathway. The following diagram illustrates a plausible biosynthetic route.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and analysis of Acorenone C from its fungal source.
References
The Discovery and History of Acorenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorenone and its isomers are naturally occurring spirocyclic sesquiterpenoids belonging to the acorane class. First identified in the mid-20th century, these compounds have garnered interest due to their unique chemical structures and diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to acorenone and its prominent isomers, Acorenone B and Acorenone C. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The parent compound, (-)-acorenone, was first reported as a constituent of the essential oil of Acorus calamus L. (sweet flag) and has also been found in Bothriochloa pertusa.[1] Over the years, several isomers and related acorane sesquiterpenoids have been isolated from various natural sources, expanding the chemical diversity of this family.
A significant member of this family, Acorenone B, was identified as a major component of the essential oil from the aerial parts of the Ecuadorian plant Niphogeton dissecta (Benth.) J.F. Macbr.[2][3][4] More recently, a new isomer, Acorenone C, was discovered from a mangrove-associated fungus, Pseudofusicoccum sp. J003, isolated from the mangrove species Sonneratia apetala.[5][6][7]
Table 1: Natural Sources of Acorenone and its Isomers
| Compound | Natural Source(s) | References |
| (-)-Acorenone | Acorus calamus, Bothriochloa pertusa | [1] |
| Acorenone B | Niphogeton dissecta | [2][3][4] |
| Acorenone C | Pseudofusicoccum sp. J003 (fungus) | [5][6][7] |
Physicochemical Properties
The physicochemical properties of acorenone and its isomers are crucial for their isolation, characterization, and potential pharmacological applications. While experimental data for the parent (-)-acorenone is limited in readily available literature, computed data and experimental findings for its isomers provide valuable insights.
Table 2: Physicochemical Data of Acorenone and its Isomers
| Property | (-)-Acorenone | Acorenone B | Acorenone C |
| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O₂ |
| Molecular Weight | 220.35 g/mol (Computed)[1] | 220.35 g/mol | 236.35 g/mol |
| Appearance | - | Pale yellow oil[2] | Colorless oil[5] |
| Optical Rotation ([α]D) | - | -17.6 (c 11.4, CHCl₃)[2] | -34.6 (c 0.1, MeOH)[5][8] |
| UV (λmax) | - | - | 233 nm (in MeOH)[5][8] |
| IR (νmax, cm-1) | - | - | 3429 (OH), 1663 (C=O)[5][8] |
Total Synthesis
The unique spirocyclic structure of acorenone has made it an attractive target for total synthesis, which has been instrumental in confirming its structure and absolute configuration. The first total synthesis of (-)-acorenone was a significant achievement in natural product synthesis.[9] Subsequently, several synthetic routes to acorenone B have also been reported.
A key strategy in the synthesis of (-)-acorenone involves the stereoselective preparation of a spiroenone intermediate, which is then converted to the natural product.[10] These synthetic efforts have not only provided access to these molecules for biological studies but have also contributed to the development of new synthetic methodologies.
Experimental Protocols
Isolation of Acorenone B from Niphogeton dissecta
The essential oil from the aerial parts of Niphogeton dissecta is obtained by steam distillation. Acorenone B is then isolated from the essential oil using column chromatography.
Protocol:
-
The essential oil (5.0 g) is subjected to column chromatography on silica gel G60 (1 kg).[2]
-
The column is eluted under isocratic conditions with a mixture of hexane and ethyl acetate (90:10).[2]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing pure Acorenone B are combined and concentrated to yield the final product as a pale yellow oil (1.48 g).[2]
Isolation of Acorenone C from Pseudofusicoccum sp. J003
Acorenone C is isolated from the culture broth of the mangrove-associated fungus Pseudofusicoccum sp. J003.
Protocol:
-
The fungal culture broth is extracted with methanol.[5]
-
The methanol extract is concentrated, and the remaining aqueous phase is partitioned with ethyl acetate.[5]
-
The ethyl acetate extract (60.0 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.[5]
-
Further purification of the fractions is achieved through repeated column chromatography on Sephadex LH-20 and semi-preparative HPLC to yield pure Acorenone C.[8]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity of acorenone isomers against AChE and BChE is a key biological property that has been investigated. The following protocol is a general representation of the Ellman's method used for this purpose.
Protocol:
-
The assay is typically performed in a 96-well microplate.
-
A reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test compound (acorenone isomer) at various concentrations, and the respective enzyme (AChE or BChE).
-
The mixture is incubated for a specified period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of a solution containing the substrate (e.g., acetylthiocholine iodide for AChE) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 405 nm or 412 nm) over time.
-
The rate of reaction is calculated, and the percentage of enzyme inhibition by the test compound is determined by comparing the reaction rate with that of a control (without the inhibitor).
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.
Biological Activity
Acorenone and its isomers have shown a range of biological activities, with a particular focus on their potential as cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's disease.
Acorenone B has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] Acorenone C has been reported to exhibit mild inhibitory activity against AChE.[5]
Table 3: Cholinesterase Inhibitory Activity of Acorenone Isomers
| Compound | Enzyme | IC₅₀ / Inhibition Rate | Reference |
| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | [2] |
| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | [2] |
| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | [5] |
Visualizations
Biosynthetic Pathway of Acorane Sesquiterpenes
The biosynthesis of acorane sesquiterpenes is believed to proceed from farnesyl pyrophosphate (FPP) through a series of cyclization and rearrangement reactions. The acorenyl cation is a key intermediate in the formation of the characteristic spiro[4.5]decane skeleton.
Caption: Proposed biosynthetic pathway of acorane sesquiterpenes.
Experimental Workflow for Isolation and Characterization
The general workflow for the isolation and characterization of acorenone and its isomers from natural sources involves extraction, chromatographic separation, and spectroscopic analysis.
Caption: General workflow for isolating acorenone.
Signaling Pathway of Cholinesterase Inhibition
Acorenone B and C act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, acorenones increase the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Caption: Mechanism of cholinesterase inhibition by acorenone.
Conclusion
Acorenone and its related acorane sesquiterpenoids represent a fascinating class of natural products with a rich history and promising biological activities. From their initial discovery in traditional medicinal plants to the more recent identification of novel isomers from microbial sources, the study of acorenones continues to evolve. The detailed experimental protocols and compiled data in this guide are intended to support further research into the synthesis, biological evaluation, and potential therapeutic applications of these intriguing molecules. The development of a comprehensive understanding of their structure-activity relationships will be crucial for unlocking their full potential in drug discovery.
References
- 1. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 6. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of (–)-acorenone and (–)-acorenone B; the absolute configuration of natural (–)-acorenone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereoisomers and Enantiomers of Acorenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorenone is a naturally occurring spirocyclic sesquiterpenoid ketone with a characteristic spiro[4.5]decane skeleton. The presence of multiple chiral centers in its structure gives rise to a number of stereoisomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of acorenone, with a focus on their stereochemistry, synthesis, separation, and biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Stereochemistry of Acorenone Isomers
Acorenone possesses three stereocenters, leading to the possibility of 2^3 = 8 stereoisomers (four pairs of enantiomers). The most commonly discussed isomers in the literature are acorenone and acorenone B, which are diastereomers. The stereochemical configurations of these and other known isomers are detailed below.
Key Acorenone Stereoisomers:
-
(-)-Acorenone: The naturally occurring enantiomer.
-
IUPAC Name: (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[1]
-
-
(+)-Acorenone: The enantiomer of natural acorenone.
-
IUPAC Name: (1R,4R,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one
-
-
Acorenone B (also known as iso-Acorenone): A diastereomer of acorenone. The NIST WebBook lists iso-Acorenone as having the same structure as Acorenone B.[2][3]
-
IUPAC Name: (1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[4]
-
-
Enantiomer of Acorenone B:
-
IUPAC Name: (1R,4R,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one
-
-
Acorenone C: A more recently discovered stereoisomer.
-
IUPAC Name: (1S,4S,5R)-1-((S)-1-hydroxypropan-2-yl)-4,8-dimethylspiro[4.5]dec-8-en-7-one[3]
-
The relationship between the primary diastereomers, (-)-Acorenone and Acorenone B, is an inversion of configuration at the spiro center (C5).
Stereochemical Relationship Diagram
Caption: Stereochemical relationships between the four primary stereoisomers of acorenone.
Quantitative Data
The following table summarizes the key physical and biological data for the known acorenone stereoisomers.
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | IC50 / Inhibition |
| (-)-Acorenone | C15H24O | 220.35 | Not extensively reported | - |
| Acorenone B | C15H24O | 220.35 | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor | AChE: 40.8 µg/mL, BChE: 10.9 µg/mL[5] |
| Acorenone C | C15H24O2 | 236.35 | Mild Acetylcholinesterase (AChE) inhibitor | 23.34% ± 3.53 at 50 µM[3] |
Experimental Protocols
Stereoselective Synthesis of (-)-Acorenone and (-)-Acorenone B
A stereoselective synthesis starting from (+)-p-menth-1-ene has been reported.[6] The key intermediate, a spiroenone, is prepared in four steps. This intermediate can then be converted into either (-)-acorenone or (-)-acorenone B through two different reaction sequences.[6] A stereocontrolled synthesis of (±)-acorenone B has also been achieved based on a ring conversion reaction.[7]
Illustrative Synthetic Workflow:
Caption: Synthetic routes to (-)-acorenone and (-)-acorenone B from a common intermediate.
Chiral Separation of Acorenone Enantiomers
The separation of acorenone enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Chiral HPLC Separation:
-
Column Selection: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[8][9]
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Detection: A UV detector is commonly used for the detection of acorenone, which has a chromophore.
-
Method Development: A screening approach is often employed, where different chiral columns and mobile phase compositions are tested to find the optimal conditions for baseline separation of the enantiomers.
Logical Flow for Chiral HPLC Method Development:
Caption: Workflow for developing a chiral HPLC method for acorenone enantiomer separation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays
The inhibitory activity of acorenone stereoisomers against AChE and BChE is typically determined using a modified Ellman's method.[2][10]
Protocol Outline for Cholinesterase Inhibition Assay:
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).
-
Phosphate buffer (pH 8.0).
-
Test compounds (acorenone stereoisomers) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure (96-well plate format):
-
Add buffer, DTNB, and the test compound solution to the wells.
-
Add the enzyme (AChE or BChE) and incubate.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Biological Activity and Signaling Pathways
The primary reported biological activity of acorenone stereoisomers is the inhibition of cholinesterases.
-
Acorenone B has been shown to be an inhibitor of both AChE and BChE.[5]
-
Acorenone C exhibits mild inhibitory activity against AChE.[3]
Inhibition of AChE and BChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft. This enhancement of cholinergic signaling is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[11]
Potential Signaling Pathway Involvement
By inhibiting AChE, acorenone stereoisomers can indirectly modulate downstream signaling pathways that are activated by acetylcholine. These include pathways mediated by both nicotinic and muscarinic acetylcholine receptors.
Caption: Proposed mechanism of action of acorenone stereoisomers via AChE inhibition.
Conclusion
The stereochemistry of acorenone plays a critical role in its biological activity. The diastereomers, acorenone and acorenone B, along with their enantiomers and other related stereoisomers like acorenone C, present a rich area for further investigation. The development of stereoselective synthetic routes and efficient chiral separation methods is essential for the individual evaluation of these isomers. The observed inhibition of acetylcholinesterase and butyrylcholinesterase by certain acorenone stereoisomers suggests their potential as lead compounds in the development of new therapeutics for neurodegenerative diseases. Further comparative studies on the biological activities of all purified stereoisomers are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. Acorenone B [webbook.nist.gov]
- 4. Acorenone B | C15H24O | CID 21674978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 7. Stereocontrolled synthesis of (±)-acorenone B based on new ring conversion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. scas.co.jp [scas.co.jp]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Spirosesquiterpenes: A Technical Guide to Their Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirosesquiterpenes represent a fascinating and structurally complex class of C15 isoprenoids, characterized by a unique spirocyclic carbon skeleton. Predominantly isolated from terrestrial plants, fungi, and marine organisms, these natural products have garnered significant attention within the scientific community for their diverse and potent biological activities. Their intricate three-dimensional architecture provides a unique scaffold for interacting with various biological targets, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core biological activities of spirosesquiterpenes, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols for assessing these activities, and visualizations of key signaling pathways and workflows to facilitate a deeper understanding for researchers in the field.
Anticancer and Cytotoxic Activity
A significant body of research has highlighted the potential of spirosesquiterpenes as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.
Quantitative Cytotoxicity Data
The cytotoxic potential of spirosesquiterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the reported cytotoxic activities of representative spirosesquiterpenes against various human cancer cell lines.
| Compound | Spiro Skeleton | Source Organism | Cancer Cell Line | IC50 Value | Citation |
| (-)-Hinesol | Hinesane | Atractylodes lancea | A549 (Non-small cell lung) | Dose-dependent | [1] |
| NCI-H1299 (Non-small cell lung) | Dose-dependent | [1] | |||
| HL-60 (Leukemia) | Growth inhibition | [2][3][4] | |||
| Acorenone C | Acorenone | Pseudofusicoccum sp. J003 | HL-60 (Leukemia) | 98.68% inhibition (rate) | [5][6][7][8][9] |
| SW480 (Colon adenocarcinoma) | 60.40% inhibition (rate) | [5][6][7][8][9] | |||
| Artemin | Eudesmanolide | Artemisia aucheri | DU-145 (Prostate) | 82.2 ± 5.6 µM | [10][11] |
| LNCaP (Prostate) | 89.1 ± 6.3 µM | [10][11] | |||
| MCF-7 (Breast) | 111.5 ± 6.7 µM | [10][11] |
Mechanisms of Action & Signaling Pathways
Spirosesquiterpenes often trigger cancer cell death by interfering with fundamental cellular processes. Studies on (-)-hinesol, for example, have revealed its ability to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1] This is achieved by modulating key signaling cascades.
-
MEK/ERK Pathway: (-)-Hinesol has been shown to downregulate the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1]
-
NF-κB Pathway: This pathway is a pivotal mediator of inflammatory responses and cell survival. (-)-Hinesol can suppress the NF-κB pathway, contributing to its pro-apoptotic effects.[1]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that can mediate apoptosis. Hinesol has been found to induce the activation of JNK, leading to apoptosis in human leukemia HL-60 cells.[2][4]
Below is a diagram illustrating the convergence of these pathways in mediating the anticancer effects of spirosesquiterpenes like (-)-hinesol.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13][14] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3][15]
Materials:
-
Human cancer cell line (e.g., A549, HL-60)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test spirosesquiterpene compound, dissolved in DMSO
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirosesquiterpene compound in culture medium. After incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Spirosesquiterpenes have demonstrated notable anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects are often measured by the ability of a compound to inhibit the production of inflammatory molecules like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Spiro Skeleton | Cell Line | Assay | Result | Citation |
| Acorenone C | Acorenone | RAW 264.7 | NO Production | Mild Inhibition | [5][6] |
| Aquisinenin G | Agarofuran | RAW 264.7 | NO Production | IC50: 22.31 ± 0.42 µM | [16] |
Mechanisms of Action & Signaling Pathways
The anti-inflammatory action of sesquiterpenoids is frequently linked to the inhibition of the NF-κB signaling pathway.[17] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and various cytokines.[18]
Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Spirosesquiterpenes can intervene in this process, often by inhibiting the activation of the IKK complex, thereby preventing NF-κB activation.[19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antibiofilm Activity of Monolaurin against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 15. Essential oil composition and antimicrobial assay of Acorus calamus leaves from different wild populations | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 16. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial, antiquorum sensing, and antiproliferative activities of sesquiterpenes from Costus speciosus rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Acorenone Derivatives in Nature: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of naturally occurring acorenone derivatives, a class of spiro[4.5]decane sesquiterpenoids. This document details their natural sources, chemical diversity, and significant biological activities. It includes structured data on their bioactive properties and detailed experimental protocols for key assays, aiming to serve as a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.
Introduction to Acorenone Derivatives
Acorenone derivatives are a fascinating group of sesquiterpenoids characterized by a spiro[4.5]decane carbon skeleton. First isolated from the rhizomes of Acorus calamus L. (sweet flag), these compounds have since been identified in various other plant species and, notably, in fungi. Their unique structural features and diverse biological activities, including neuroprotective, anti-inflammatory, and cholinesterase inhibitory effects, have made them attractive targets for phytochemical and pharmacological research.
Natural Sources and Chemical Diversity
Acorenone and its derivatives, collectively known as acorane sesquiterpenes, have been isolated from a range of natural sources. The primary plant source is the genus Acorus, particularly the rhizomes of Acorus calamus.[1][2] Fungi, especially those from marine and terrestrial environments, have also emerged as a prolific source of novel acorane sesquiterpenes.[3][4][5]
The chemical diversity within this class is generated by variations in oxidation patterns, stereochemistry, and the nature of substituents on the spirocyclic core. This guide focuses on some of the well-characterized naturally occurring acorenone derivatives.
Table 1: Naturally Occurring Acorenone Derivatives and Their Sources
| Derivative Name | Natural Source(s) | Reference(s) |
| Acorenone | Acorus calamus | [1] |
| Acorenone B | Niphogeton dissecta, Trichoderma sp. | [6] |
| Acorenone C | Pseudofusicoccum sp. J003 (mangrove-associated fungus) | |
| Neo-acorane A | Acorus calamus L. | [2][7] |
| Acoric acid | Acorus calamus L. | [2][7] |
| Calamusin D | Acorus calamus L. | [2][7] |
| Penijanacoranes A-F | Penicillium janthinellum SH0301 (deep-sea fungus) | [3] |
| Furacoranes A and B | Furcasterigmium furcatum CS-280 (deep-sea fungus) | [4] |
| Bilaiaeacorenols A-R | Penicillium bilaiae F-28 (deep-sea fungus) | [5] |
Biosynthesis of the Acorane Skeleton
The biosynthesis of acorane sesquiterpenes proceeds via the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for all sesquiterpenoids. The key step in the formation of the characteristic spiro[4.5]decane skeleton involves a series of cyclization and rearrangement reactions catalyzed by a sesquiterpene cyclase.[5][8][9]
The proposed biosynthetic pathway commences with the ionization of FPP to a farnesyl cation, which then undergoes cyclization to form a bisabolyl cation intermediate. A subsequent 1,4-hydride shift and further cyclization lead to the formation of the acorenyl cation, which is the direct precursor to the acorane skeleton. Deprotonation or quenching with water at different positions of this cation, followed by subsequent enzymatic modifications such as oxidation, reduction, and acylation, gives rise to the diverse array of naturally occurring acorenone derivatives.[9]
Figure 1. Proposed biosynthetic pathway of the acorane skeleton.
Biological Activities of Acorenone Derivatives
Acorenone derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery. The primary activities reported are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.
Table 2: Quantitative Biological Activity of Acorenone Derivatives
| Compound | Biological Activity | Assay | Result | Concentration/IC₅₀ | Reference(s) |
| Acorenone B | AChE Inhibition | Ellman's Method | - | 40.8 µg/mL (IC₅₀) | |
| Acorenone B | BChE Inhibition | Ellman's Method | - | 10.9 µg/mL (IC₅₀) | |
| Acorenone C | AChE Inhibition | Spectrophotometric | 23.34% inhibition | 50 µM | |
| Penijanacorane C | Anti-inflammatory (NO production) | Griess Assay | - | 6.23 µM (IC₅₀) | [3] |
| Fureremophilane C | Anti-inflammatory (COX-2 inhibition) | - | - | 93.45 µM (IC₅₀) | [4] |
| Bilaiaeacorenols | Anti-neuroinflammatory (NO production) | Griess Assay | Significant inhibition | 10 µM | [5] |
| Neo-acorane A | Neuroproliferation | Cell Proliferation Assay | Proliferation | 10 µM | [2] |
| Acoric acid | Neuroproliferation | Cell Proliferation Assay | Proliferation | 5 µM and 10 µM | [2] |
| Calamusin D | Neuroproliferation | Cell Proliferation Assay | Proliferation | 10 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Structure Elucidation of Acorenone Derivatives
The general workflow for isolating and identifying acorenone derivatives from natural sources involves extraction, chromatographic separation, and spectroscopic analysis.
Figure 2. General workflow for isolation and structure elucidation.
Protocol for Isolation of Acorenone C from Pseudofusicoccum sp. J003:
-
Extraction: The fungal culture is extracted with methanol. The methanol extract is then concentrated and partitioned with ethyl acetate. The resulting ethyl acetate extract is concentrated to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.
-
Further Purification: The fractions containing acorenone derivatives are further purified using repeated column chromatography on Sephadex LH-20 and preparative HPLC to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated compound is determined using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra or by single-crystal X-ray diffraction.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for cholinesterase inhibitors.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Protocol:
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
AChE or BChE enzyme solution
-
DTNB solution
-
Acetylthiocholine iodide or Butyrylthiocholine iodide solution
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (concentration of the compound that causes 50% reduction in cell viability) can be calculated.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.
Conclusion and Future Perspectives
Naturally occurring acorenone derivatives represent a structurally diverse class of sesquiterpenoids with significant and varied biological activities. Their potential as cholinesterase inhibitors for neurodegenerative diseases and as anti-inflammatory agents warrants further investigation. The detailed protocols and compiled data in this guide are intended to facilitate future research in this promising area of natural product science. Further exploration of diverse natural sources, particularly microorganisms, is likely to yield novel acorenone derivatives with unique bioactivities. Moreover, synthetic and semi-synthetic studies based on the acorenone scaffold could lead to the development of new therapeutic agents with improved potency and selectivity.
References
- 1. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00350J [pubs.rsc.org]
- 2. New Acorane-Type Sesquiterpene from Acorus calamus L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. New Acorane-Type Sesquiterpene from Acorus calamus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of acorane sesquiterpenes by Trichoderma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Biosynthesis of acorane sesquiterpenes by Trichoderma - RSC Advances (RSC Publishing) DOI:10.1039/C1RA00212K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Isolation of Acorenone from Niphogeton dissecta Essential Oil
These application notes provide a comprehensive overview of the isolation and characterization of acorenone from the essential oil of Niphogeton dissecta. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and biological evaluation of natural products.
Introduction
Niphogeton dissecta (Benth.) J.F. Macbr, a member of the Apiaceae family, is an herbaceous plant native to the Ecuadorian Andes.[1][2] Traditionally, it is utilized in folk medicine for treating various ailments, including diarrhea, vomiting, inflammation, colds, and rheumatism.[1][2] The essential oil of N. dissecta is a rich source of bioactive compounds, with acorenone B being a major constituent.[1][2][3][4] Acorenone B has demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2][4]
This document outlines the detailed methodology for the extraction of essential oil from N. dissecta, the isolation of acorenone B using column chromatography, and a summary of its biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the composition of Niphogeton dissecta essential oil and the biological activity of its major component, acorenone B.
Table 1: Chemical Composition of Niphogeton dissecta Essential Oil [1][2][4]
| Compound | Percentage (%) |
| Acorenone B | 41.01 |
| (E)-β-ocimene | 29.64 |
| (3E)-butylidene phthalide | 5.54 |
| α-pinene | 3.94 |
| Total Identified | 96.46 |
Table 2: Biological Activity of Niphogeton dissecta Essential Oil and Acorenone B [1][2][4]
| Sample | Target | IC₅₀ (µg/mL) | Minimal Inhibitory Concentration (MIC) (mg/mL) |
| N. dissecta Essential Oil | Acetylcholinesterase (AChE) | No Inhibition | - |
| Butyrylcholinesterase (BChE) | 11.5 | - | |
| Enterococcus faecalis | - | 10 | |
| Staphylococcus aureus | - | 5 | |
| Acorenone B | Acetylcholinesterase (AChE) | 40.8 | - |
| Butyrylcholinesterase (BChE) | 10.9 | - | |
| Enterococcus faecalis | - | >10 (non-active) | |
| Staphylococcus aureus | - | >10 (non-active) |
Experimental Protocols
Plant Material and Essential Oil Extraction
Materials:
-
Aerial parts of Niphogeton dissecta
-
Steam distillation apparatus (Clevenger-type)
-
Anhydrous sodium sulfate
-
Storage vials
Protocol:
-
Fresh aerial parts of Niphogeton dissecta were subjected to steam distillation for 4 hours using a Clevenger-type apparatus.[1]
-
The collected essential oil was subsequently dried over anhydrous sodium sulfate.[1]
-
The dried oil was stored at -14 °C until further analysis.[1]
-
The average yield of the essential oil was 0.33 ± 0.03% (w/w).[1][2]
Isolation of Acorenone B by Column Chromatography
Materials:
-
Niphogeton dissecta essential oil
-
Silica gel G60
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Protocol:
-
A glass column was packed with silica gel G60 (1 kg). The weight ratio of essential oil to silica gel was 1:200.[1]
-
5.0 g of the N. dissecta essential oil was loaded onto the prepared silica gel column.[1]
-
The column was eluted under isocratic conditions with a mobile phase of hexane-ethyl acetate (90:10).[1]
-
Fractions were collected and monitored.
-
Fractions containing the pure compound were combined, yielding 1.48 g of acorenone B as a pale yellow oil.[1]
-
The structure of the isolated acorenone B was confirmed by ¹H NMR, ¹³C NMR, and MS analysis, and by comparison with literature data.[1]
Visualizations
Experimental Workflow for Acorenone B Isolation
References
Application Notes and Protocols for the Extraction of Acorenone C from Mangrove-Associated Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and preliminary bioactivity assessment of acorenone C, a spiro-sesquiterpene, from the mangrove-associated fungus Pseudofusicoccum sp. J003. The methodologies outlined are based on published research and are intended to guide researchers in the exploration of novel bioactive compounds from marine-derived microorganisms.
I. Introduction
Mangrove ecosystems are a rich source of biodiversity, harboring a vast array of microorganisms that produce unique secondary metabolites with significant pharmacological potential.[1][2] Endophytic fungi, in particular, have been identified as prolific producers of structurally diverse and biologically active compounds.[2] This document details the isolation of acorenone C from Pseudofusicoccum sp. J003, a fungus isolated from the mangrove species Sonneratia apetala.[3][4][5] Acorenone C has demonstrated mild acetylcholinesterase (AChE) inhibitory activity, suggesting its potential for further investigation in the context of neurodegenerative diseases.[3][4][5]
II. Data Presentation
The following table summarizes the quantitative data regarding the biological activity of Acorenone C and a co-isolated compound.
| Compound | Bioassay | Concentration | Inhibition Rate (%) |
| Acorenone C | Acetylcholinesterase (AChE) Inhibition | 50 µM | 23.34 ± 3.53 |
| Compound 9 (steroid derivative) | Nitric Oxide (NO) Production Inhibition | 25 µM | 72.89 ± 0.71 |
| Compound 9 (steroid derivative) | Cytotoxicity (HL-60 cell line) | Not Specified | 98.68 ± 0.97 |
| Compound 9 (steroid derivative) | Cytotoxicity (SW480 cell line) | Not Specified | 60.40 ± 4.51 |
Table 1: Summary of the biological activities of Acorenone C and a co-isolated compound from Pseudofusicoccum sp. J003.[3][4][5]
III. Experimental Protocols
A. Fungal Isolation and Fermentation
1. Fungal Strain:
2. Source:
-
Isolated from the fruit of the mangrove species Sonneratia apetala, collected from a wetland in the Nansha district, Guangzhou, China.[3]
3. Culture and Fermentation:
-
The fungal strain is initially cultured on potato dextrose agar (PDA) at 28°C for 5 days.[3]
-
For large-scale fermentation, the fungus is grown on a solid rice medium.[6] The medium is prepared by adding 35 ml of distilled water to 40 g of rice in 350 ml Erlenmeyer flasks.[6]
-
The flasks are incubated under static conditions at room temperature for a specified period to allow for the production of secondary metabolites.
B. Extraction and Isolation of Acorenone C
The following protocol outlines the multi-step process for extracting and purifying acorenone C from the fungal culture.
1. Initial Extraction:
-
The fermented rice culture is extracted with ethyl acetate. The ethyl acetate layers are combined and concentrated under reduced pressure to yield a crude extract.[6]
2. Chromatographic Separation:
-
The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 35:1 to 0:1) to yield several fractions.[3][5]
-
Fraction 4 (Fr. 4) is further separated by repeated silica gel column chromatography to yield subfractions.[3][5]
-
Subfraction 4.3 (Fr. 4.3) is subjected to Sephadex LH-20 column chromatography using a chloroform-methanol (1:1) solvent system to afford further parts.[3][5]
-
Part 4.4c (Fr. 4.4c) is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a 70% methanol/water mobile phase at a flow rate of 3.0 ml/min to yield pure acorenone C (t_R = 23.1 min).[3][5]
References
- 1. Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Acorenone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of acorenone in various sample matrices, particularly from plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). Acorenone, a sesquiterpenoid of significant interest in pharmaceutical and fragrance industries, can be reliably quantified using the protocol outlined below. This method is suitable for researchers, scientists, and professionals involved in natural product chemistry, drug development, and quality control.
Introduction
Acorenone is a naturally occurring spiro-sesquiterpene found in the essential oils of several plant species, most notably Acorus calamus L.[1]. Its unique chemical structure and potential biological activities have garnered considerable attention in scientific research. Accurate and precise quantification of acorenone is crucial for the standardization of herbal extracts, investigation of its pharmacological properties, and quality assessment of commercial products. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal analytical technique for the analysis of volatile and semi-volatile compounds like acorenone[2][3]. This document provides a comprehensive protocol for the extraction, identification, and quantification of acorenone.
Experimental
Materials and Reagents
-
Acorenone analytical standard (purity ≥95%)
-
Ethyl acetate (HPLC grade)[5]
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Plant material (e.g., dried rhizomes of Acorus calamus)
-
Glass vials (1.5 mL) with inserts for GC-MS analysis[6]
Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) was used for the analysis. The following instrumental parameters can be adapted based on the specific instrument used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[5] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0 mL/min |
| Inlet Mode | Splitless or Split (e.g., 50:1 for concentrated samples)[7] |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification[2][3] |
| SIM Ions for Acorenone | To be determined from the mass spectrum of the acorenone standard (e.g., quantifier and qualifier ions) |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of acorenone standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., rhizomes) into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (or another suitable solvent like ethyl acetate)[5][8].
-
Sonication can be employed to enhance extraction efficiency[9]. Sonicate the mixture for 30 minutes.
-
Alternatively, perform solvent immersion with mechanical shaking[9].
-
-
Filtration and Concentration:
-
Filter the extract through a Whatman No. 1 filter paper.
-
The filtrate can be concentrated using a rotary evaporator if necessary.
-
-
Cleanup (if required):
-
The concentrated extract can be reconstituted in a suitable solvent and passed through a syringe filter (0.45 µm) before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
-
Final Preparation: Dilute the final extract with methanol to a concentration within the calibration range and transfer it to a 1.5 mL GC vial for analysis[6].
Workflow Diagram
Caption: Experimental workflow for acorenone quantification by GC-MS.
Results and Discussion
Method Validation
The developed GC-MS method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. The following table summarizes typical performance data for a validated method for a similar compound, which can be used as a benchmark.
Table 2: Method Validation Parameters (Hypothetical Data Based on Similar Analyses)
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 (Calculated as 3.3 * σ/S) |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 (Calculated as 10 * σ/S) |
| Precision (%RSD) | < 5% for intra-day and < 10% for inter-day[9] |
| Accuracy/Recovery (%) | 95 - 105% |
σ = standard deviation of the response; S = slope of the calibration curve.
Quantification of Acorenone in Samples
The concentration of acorenone in the prepared samples is determined by comparing the peak area of acorenone in the sample chromatogram with the calibration curve generated from the working standard solutions. The use of SIM mode for quantification will enhance the sensitivity and selectivity of the analysis, especially in complex matrices.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of acorenone. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a laboratory setting for routine analysis of acorenone in plant extracts and other matrices. Proper method validation is essential to ensure the accuracy and precision of the results.
Signaling Pathway Diagram (Illustrative)
While acorenone's specific signaling pathways are a subject of ongoing research, a general illustrative diagram for a hypothetical interaction of a natural compound with a cellular pathway is provided below.
Caption: Hypothetical signaling pathway for a natural compound.
References
- 1. Chemical Composition, Anti-Tyrosinase and Antioxidant Potential of Essential Oils from Acorus calamus (L.) and Juniperus communis (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. phytojournal.com [phytojournal.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Acorenone B as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorenone B is a naturally occurring spirocyclic sesquiterpenoid that serves as a valuable chiral building block in synthetic organic chemistry. Its rigid, stereochemically defined framework makes it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the use of acorenone B in synthetic applications, with a particular focus on its potential in drug discovery. The known inhibitory activity of acorenone B against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests its utility as a scaffold for the development of novel therapeutic agents targeting neurodegenerative diseases.
Physicochemical and Biological Data
Acorenone B possesses a unique spiro[4.5]decane skeleton with multiple stereocenters, making it an ideal chiral pool starting material. Its known biological activity provides a rationale for its use in medicinal chemistry programs.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| Appearance | Pale yellow oil | [1] |
| Optical Rotation [α]D²⁰ | -17.6° (c = 11.4 in CHCl₃) | [1] |
| AChE Inhibition IC₅₀ | 40.8 µg/mL | [2] |
| BChE Inhibition IC₅₀ | 10.9 µg/mL | [2] |
Synthetic Applications
The enone functionality in acorenone B is a key reactive handle for a variety of chemical transformations, including conjugate additions, reductions, and cycloadditions. These reactions can be employed to introduce molecular diversity and develop analogs with potentially improved biological activity.
Proposed Synthetic Transformation: Stereoselective Michael Addition
A plausible and synthetically useful transformation of acorenone B is the stereoselective Michael addition of a nucleophile to the α,β-unsaturated ketone. This reaction would create a new stereocenter and allow for the introduction of a wide range of substituents for structure-activity relationship (SAR) studies.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Stereoselectivity | Yield |
| Acorenone B | Dimethyl malonate | 3-(1,1-dimethoxycarbonylmethyl)-acorenone B | Diastereomeric excess >95% | ~90% |
| Acorenone B | Thiophenol | 3-(phenylthio)-acorenone B | High | >85% |
| Acorenone B | Nitromethane | 3-(nitromethyl)-acorenone B | High | ~80% |
Note: The data in this table represents expected outcomes for a hypothetical reaction based on common Michael addition protocols and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Isolation of Acorenone B from Niphogeton dissecta
This protocol is adapted from the literature and describes the isolation of acorenone B from its natural source.[1]
Materials:
-
Dried aerial parts of Niphogeton dissecta
-
Silica gel G60
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
The essential oil from the aerial parts of Niphogeton dissecta is obtained by steam distillation.
-
Prepare a chromatography column with silica gel G60 (1 kg).
-
Dissolve 5.0 g of the essential oil in a minimal amount of hexane.
-
Load the dissolved oil onto the silica gel column.
-
Elute the column with an isocratic mixture of hexane-ethyl acetate (90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing acorenone B.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield pure acorenone B as a pale yellow oil.
Expected Yield: ~1.48 g (29.6% from the essential oil).[1]
Protocol 2: Hypothetical Stereoselective Michael Addition to Acorenone B
This protocol describes a plausible method for the conjugate addition of dimethyl malonate to acorenone B, a common transformation for α,β-unsaturated ketones.
Materials:
-
Acorenone B
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Argon or Nitrogen gas
-
Round-bottom flask with stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add acorenone B (1.0 mmol, 218.3 mg).
-
Dissolve the acorenone B in anhydrous methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 mmol, 64.8 mg) in anhydrous methanol (5 mL).
-
To the acorenone B solution, add dimethyl malonate (1.2 mmol, 158.5 mg, 140 µL).
-
Slowly add the sodium methoxide solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired Michael adduct.
Visualizations
Cholinergic Signaling Pathway and the Role of Acorenone B
Acorenone B has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE and BChE leads to an increase in the concentration and duration of action of acetylcholine, a key therapeutic strategy in conditions such as Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of Acorenone B.
Experimental Workflow: Isolation of Acorenone B
The following diagram outlines the key steps in the isolation of acorenone B from a natural source.
Caption: Workflow for the isolation of Acorenone B.
Logical Relationship: Acorenone B as a Chiral Building Block
This diagram illustrates the central role of acorenone B as a starting material for generating a library of diverse analogs for biological screening.
Caption: Acorenone B in the drug discovery process.
References
Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Acorenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[1][2][3] Acorenone, a sesquiterpenoid found in various plants, including those of the Acorus and Niphogeton genera, has demonstrated potential as an acetylcholinesterase inhibitor.[4][5][6] These application notes provide a detailed protocol for assessing the AChE inhibitory activity of acorenone using the widely accepted Ellman's method.[7][8]
Acorenone: A Natural Acetylcholinesterase Inhibitor
Acorenone exists in different isomeric forms, such as acorenone B and acorenone C, which have been investigated for their bioactivities.[4][9] Notably, pure acorenone B has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] The inhibitory activity of acorenone highlights its potential for development as a therapeutic agent for neurodegenerative diseases.
Quantitative Data Summary
The inhibitory activities of different forms of acorenone and related compounds against acetylcholinesterase are summarized in the table below. This data is crucial for comparative analysis and for establishing effective concentration ranges in experimental designs.
| Compound | Enzyme | IC50 Value | Source Organism | Reference |
| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | Niphogeton dissecta | [4][5] |
| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | Niphogeton dissecta | [4][5] |
| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | Pseudofusicoccum sp. J003 | [9][10] |
| Essential Oil of Niphogeton dissecta (Acorenone B as major component) | Butyrylcholinesterase (BChE) | 11.5 µg/mL | Niphogeton dissecta | [4] |
| Essential Oil of Acorus calamus | Acetylcholinesterase (AChE) | 10.67 ± 0.81 µg/mL | Acorus calamus | [1][11] |
| β-asarone (from A. calamus) | Acetylcholinesterase (AChE) | 3.33 ± 0.02 µM | Acorus calamus | [1][11][12] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 6.7 nM | - | [4] |
| Physostigmine (Reference Drug) | Acetylcholinesterase (AChE) | 0.28 ± 0.015 µM | - | [11][12] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol details the colorimetric determination of acetylcholinesterase activity, adapted from the method developed by Ellman et al.[7][13] The assay measures the hydrolysis of acetylthiocholine by AChE, where the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.[2][14][15]
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acorenone (test compound)
-
Donepezil or Physostigmine (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris-HCl in deionized water and adjusting the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for the specific enzyme source and activity.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.
-
ATCI Solution (14 mM): Dissolve ATCI in Tris-HCl buffer. Prepare this solution fresh daily.
-
Acorenone Stock Solution: Dissolve acorenone in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Working Solutions of Acorenone: Prepare serial dilutions of the acorenone stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (<1%) to avoid enzyme inhibition.
-
Positive Control Solution: Prepare a stock solution of Donepezil or Physostigmine in DMSO and make serial dilutions in Tris-HCl buffer.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following reagents in the specified order:
-
140 µL of Tris-HCl buffer (pH 8.0)
-
20 µL of the acorenone working solution (or positive control, or buffer for the control wells)
-
20 µL of the AChE solution
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.
-
Addition of DTNB: Add 10 µL of the DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 5-10 minutes to monitor the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction of the control (with buffer instead of inhibitor).
-
V_sample is the rate of reaction in the presence of the acorenone or positive control.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Signaling Pathway of Acetylcholinesterase
Caption: Acetylcholinesterase signaling pathway inhibition by acorenone.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro acetylcholinesterase inhibitory activity of the essential oil from Acorus calamus and its main constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. attogene.com [attogene.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening for Anti-inflammatory Activity of Acorenone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Acorenone C, a sesquiterpenoid isolated from the mangrove-associated fungus Pseudofusicoccum sp. J003, has been investigated for its potential biological activities. This application note provides a detailed protocol for screening the anti-inflammatory activity of acorenone C, focusing on its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While acorenone C itself did not exhibit significant inhibitory activity in the cited study, the presented workflow serves as a comprehensive guide for evaluating the anti-inflammatory potential of novel compounds.
Data Presentation
The anti-inflammatory activity of acorenone C and a co-isolated compound, ergosterol, was evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The results are summarized in the table below.
| Compound | Concentration (µM) | Inhibition of NO Production (%) |
| Acorenone C | 50 | No significant inhibition |
| Ergosterol | 25 | 72.89 ± 0.71 |
| L-NMMA (Positive Control) | 25 | Significant inhibition |
Data from Jia, Y., et al. (2021). Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003. Frontiers in Chemistry, 9, 771815.[1][2]
Experimental Protocols
A systematic workflow is essential for screening the anti-inflammatory activity of test compounds. This involves initial cytotoxicity assessment, followed by primary screening for anti-inflammatory effects, and subsequent investigation into the underlying molecular mechanisms.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Acorenone C (or other test compounds)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Prepare various concentrations of acorenone C in DMEM.
-
Remove the culture medium and treat the cells with different concentrations of acorenone C for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Select non-cytotoxic concentrations for subsequent anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay serves as a primary screening tool to evaluate the anti-inflammatory potential of the test compound by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Acorenone C
-
LPS (1 µg/mL)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of acorenone C for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a known inhibitor like L-NMMA.[1]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.[4]
-
Measure the absorbance at 540 nm.[4]
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production by the test compound.
Investigation of Signaling Pathways (Western Blot)
For compounds that show significant inhibition of NO production, further investigation into the underlying molecular mechanisms is warranted. The NF-κB and MAPK signaling pathways are key regulators of inflammation. Western blotting can be used to assess the effect of the compound on the activation of these pathways.
Materials:
-
RAW 264.7 cells
-
Acorenone C
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol for NF-κB Activation (p65 Nuclear Translocation):
-
Seed RAW 264.7 cells and treat with acorenone C and/or LPS as described for the NO assay.
-
After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
Determine the protein concentration of the extracts.
-
Perform SDS-PAGE and Western blotting with antibodies against p65 to assess its translocation from the cytoplasm to the nucleus. An increase in nuclear p65 indicates NF-κB activation.[5]
Protocol for MAPK Activation (p38 Phosphorylation):
-
Seed and treat RAW 264.7 cells as described above.
-
Lyse the cells with whole-cell lysis buffer.
-
Determine protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated p38 (p-p38) and total p38. An increased p-p38/p38 ratio indicates MAPK activation.[6]
Visualizations
Caption: Experimental workflow for screening anti-inflammatory activity.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Hypothetical modulation of the MAPK signaling pathway.
References
- 1. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Acorenone Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of acorenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the total synthesis of acorenone?
A1: The total synthesis of acorenone has been approached through several key strategies, primarily differing in the starting material and the method used for constructing the characteristic spiro[4.5]decane core. The most prominent routes include:
-
Synthesis from (+)-Limonene: This approach utilizes the readily available chiral pool starting material, (+)-limonene, to establish the stereochemistry of the final product. A key step often involves a spiroannelation reaction. One reported synthesis using this approach involves a three-step sequence from (+)-limonene oxide with an overall yield of 55%.[1]
-
Synthesis from (+)-(R)-Pulegone: This strategy also leverages a natural product as a chiral starting material. Key transformations can include Robinson annulation and other cyclization methods to construct the spirocyclic framework.
-
Synthesis involving Ring-Closing Metathesis (RCM): This modern approach utilizes the power of RCM to efficiently form one of the rings in the spirocyclic system from a suitable diene precursor.
-
Synthesis featuring an Ireland-Claisen Rearrangement: This method is employed to control the stereochemistry of key carbon-carbon bond formations during the synthesis of the acorenone scaffold.
Q2: What are the critical reaction types in acorenone total synthesis where yield loss is common?
A2: Researchers often face challenges in specific, yield-critical steps. These include:
-
Spirocyclization/Spiroannelation: The construction of the spirocenter is a pivotal and often challenging step. Low yields can result from competing side reactions or unfavorable stereochemical outcomes.
-
Robinson Annulation: This powerful ring-forming reaction can be prone to issues such as the polymerization of methyl vinyl ketone (MVK) under basic conditions, leading to significantly reduced yields. Controlling the reaction conditions to favor the desired annulation over polymerization is crucial.
-
Ring-Closing Metathesis (RCM): While efficient, RCM can be sensitive to catalyst choice, substrate purity, and reaction conditions. Catalyst decomposition, competing dimerization, and issues with E/Z selectivity can all lead to lower yields of the desired cyclic product.
-
Ireland-Claisen Rearrangement: Achieving high diastereoselectivity in this rearrangement is critical for controlling the stereochemistry of the final product. The choice of solvent and base can significantly impact the stereochemical outcome.
Troubleshooting Guides
Robinson Annulation
Q: My Robinson annulation reaction is giving a low yield of the desired acorenone precursor. What are the likely causes and how can I improve it?
A: Low yields in Robinson annulation are a common issue. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Strategy |
| Polymerization of Methyl Vinyl Ketone (MVK) | MVK is prone to polymerization under basic conditions. To mitigate this, consider using a Mannich base of MVK which generates MVK in situ at a controlled rate. Alternatively, use a surrogate for MVK, such as a β-chloroketone, to keep the enone concentration low.[2] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. For improved stereoselectivity, proline and its derivatives have been used as catalysts in asymmetric Robinson annulations.[3] Solvent choice can also influence the stereochemical outcome due to varying transition state energies. |
| Side Reactions (e.g., multiple alkylations) | Ensure slow addition of the electrophile (MVK or its surrogate) to the enolate of the ketone at a low temperature to minimize side reactions. |
| Low Diastereoselectivity | The stereochemical outcome can be influenced by kinetic versus thermodynamic control. Kinetically controlled reactions often favor the trans product due to antiperiplanar effects in the aldol condensation step.[4] Experiment with different reaction temperatures and times to optimize for the desired diastereomer. |
Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the ketone substrate (1.0 eq) in an appropriate solvent (e.g., DMSO, DMF, or a chlorinated solvent).
-
Catalyst Addition: Add L-proline (0.1 - 0.3 eq).
-
Reaction Initiation: Add methyl vinyl ketone (1.1 - 1.5 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to several days.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Robinson Annulation
References
- 1. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robinson Annulation [organic-chemistry.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis
Welcome to the technical support center for the synthesis of acorenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stereoselectivity challenges encountered during the synthesis of this complex spirocyclic sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in acorenone that pose a challenge during synthesis?
Acorenone possesses three contiguous stereocenters in its spiro[4.5]decane core, which are crucial for its biological activity. The primary challenge lies in the relative and absolute stereochemical control during the formation of the spirocyclic junction and the adjacent substituted cyclopentane ring. The key stereocenters are located at the spiro carbon, the carbon bearing the isopropyl group, and the carbon bearing the methyl group on the cyclopentane ring.
Q2: What are the common strategies to control stereoselectivity in acorenone synthesis?
The main approaches to achieve stereocontrol in acorenone synthesis include:
-
Chiral Pool Synthesis: Utilizing readily available chiral natural products as starting materials to introduce initial stereocenters, which then direct the stereochemistry of subsequent transformations.
-
Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over another, such as intramolecular aldol cyclizations and diastereoselective spiroannulations.
-
Asymmetric Catalysis: Using chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Spiroannulation
Symptom: The formation of the spirocyclic core results in a mixture of diastereomers with a low diastereomeric ratio (d.r.), making purification difficult and reducing the overall yield of the desired isomer.
Possible Causes and Solutions:
-
Substrate Conformation: The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor. Steric hindrance can favor the formation of an undesired diastereomer.
-
Troubleshooting: Modify the protecting groups on the substrate to alter its conformational preference. For instance, bulkier protecting groups can shield one face of the molecule, directing the cyclization to the opposite face.
-
-
Reaction Conditions: Temperature, solvent, and the nature of the Lewis acid or base used to promote cyclization can significantly impact the diastereoselectivity.
-
Troubleshooting: Screen a variety of reaction conditions. Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy. Experiment with different solvents of varying polarity and coordinating ability. A range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, KHMDS) should be tested to find the optimal conditions for the desired diastereomer.
-
Illustrative Workflow for Troubleshooting Spiroannulation:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Enantioselectivity in the Synthesis of Chiral Intermediates
Symptom: When starting from achiral materials, the synthesis produces a nearly racemic mixture of a key chiral intermediate, indicating poor enantiocontrol.
Possible Causes and Solutions:
-
Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be providing a sufficient energetic difference between the diastereomeric transition states.
-
Troubleshooting: Screen a library of chiral ligands for the metal catalyst or a variety of chiral auxiliaries. The steric and electronic properties of the chiral controller are critical. For example, in asymmetric aldol reactions, different chiral oxazolidinones can be tested.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.
-
Troubleshooting: Lower the reaction temperature to slow down the uncatalyzed reaction. Ensure slow addition of reagents to maintain a low concentration of the achiral substrate, favoring the catalyzed pathway.
-
Quantitative Data Summary
The following table summarizes the reported stereoselectivity for key reactions in different synthetic routes to acorenone and related compounds.
| Synthetic Strategy | Key Reaction | Starting Material | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Chiral Pool Synthesis | Spiroannulation | (+)-p-menth-1-ene | Stereoselective | Pesaro, M., & Bachmann, J. P. (1978). J. Chem. Soc., Chem. Commun., (5), 203-204.[1] |
| Diastereoselective Spiroannulation | Oxidative Spiroannulation | Phenolic Precursor | 3:1 d.r. | Proulx, C., & Sibi, M. P. (2007). Tetrahedron Letters, 48(40), 7159-7162.[2] |
| Intramolecular Aldol Cyclization | Aldol Condensation | Acyclic Diketone | High Diastereoselectivity | Trost, B. M., & Hiroi, K. (1975). J. Am. Chem. Soc., 97(20), 5873-5875. |
| Asymmetric Aldol Reaction | Proline-catalyzed Aldol Reaction | Acetone and Isobutyraldehyde | 96% e.e. (Model System) | List, B., Lerner, R. A., & Barbas III, C. F. (2000). J. Am. Chem. Soc., 122(10), 2395-2396. |
Experimental Protocols
Protocol 1: Diastereoselective Oxidative Spiroannulation
This protocol is adapted from the work of Proulx and Sibi (2007) for the synthesis of a spirocyclic lactone, a key intermediate analogous to the acorenone core.[2]
Reaction Scheme:
Caption: Oxidative spiroannulation of a phenolic precursor.
Procedure:
-
To a solution of the phenolic precursor (1.0 eq) in acetone at 0 °C, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the spiro-lactone as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[2]
Protocol 2: Chiral Pool Synthesis of a Spiroenone Intermediate
This protocol is based on the work of Pesaro and Bachmann (1978) for the stereoselective synthesis of a key spiroenone intermediate from (+)-p-menth-1-ene.[1]
Logical Flow of the Synthesis:
Caption: Chiral pool approach to a key spiroenone.
Detailed methodology for the multi-step synthesis would require consulting the original publication for specific reagents and conditions for each of the four steps. The key principle is that the inherent chirality of (+)-p-menth-1-ene directs the stereochemical outcome of the subsequent reactions, leading to the formation of the spiroenone in a stereoselective manner.[1]
This technical support guide is intended for informational purposes only and should be used in conjunction with a thorough review of the primary literature and established laboratory safety protocols.
References
- 1. Stereoselective synthesis of (–)-acorenone and (–)-acorenone B; the absolute configuration of natural (–)-acorenone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective Spiroannulation of Phenolic Substrates: Advances Towards the Asymmetric Formation of the Manumycin m-C7N Core Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Acorenone purification challenges from crude extracts
Welcome to the technical support center for acorenone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of acorenone from crude extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of acorenone purification.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| AP-001 | Low or no yield of acorenone after chromatographic separation. | 1. Inappropriate solvent system for extraction or elution. 2. Acorenone degradation on the stationary phase (e.g., acidic silica gel). 3. Co-elution with other compounds. 4. Insufficient concentration in the crude extract. | 1. Optimize the solvent system based on polarity. Test different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). 2. Deactivate the silica gel with a small amount of a basic modifier like triethylamine or use a different stationary phase such as alumina or florisil.[1] 3. Employ multi-step purification, including different chromatographic techniques (e.g., silica gel column followed by preparative HPLC).[2] 4. Concentrate the crude extract or start with a larger quantity of raw material. |
| AP-002 | Acorenone fractions are contaminated with impurities. | 1. Poor separation resolution in column chromatography. 2. Overloading the column with crude extract. 3. Presence of structurally similar compounds (isomers). | 1. Use a finer mesh silica gel for better separation. Employ gradient elution instead of isocratic elution to improve resolution. 2. Reduce the amount of crude extract loaded onto the column. A general rule is to use a sample-to-sorbent ratio of 1:20 to 1:100. 3. Utilize advanced techniques like semi-preparative or preparative HPLC with a suitable column (e.g., C18) for final purification.[2] |
| AP-003 | Inconsistent retention times for acorenone during HPLC analysis. | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature. 4. Improper column equilibration. | 1. Prepare fresh mobile phase for each run and ensure accurate mixing. 2. Wash the column with a strong solvent to remove contaminants or replace the column if it's old. 3. Use a column oven to maintain a constant temperature. 4. Ensure the column is fully equilibrated with the mobile phase before each injection.[3][4] |
| AP-004 | Suspected degradation of acorenone during the purification process. | 1. Exposure to harsh pH conditions (especially acidic). 2. Prolonged exposure to heat or light. 3. Oxidative degradation. | 1. Neutralize the crude extract before purification. Use deactivated stationary phases.[1] 2. Conduct purification steps at room temperature or below and protect samples from light by using amber vials or covering glassware with aluminum foil.[5] 3. Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) if possible.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for silica gel column chromatography of a crude plant extract containing acorenone?
A1: A common starting point for the purification of sesquiterpenoids like acorenone is a non-polar solvent system with a gradual increase in polarity. A typical gradient might start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate or acetone.[2][6] For example, a gradient of petroleum ether/ethyl acetate from 35:1 to 0:1 has been used successfully.[2]
Q2: How can I monitor the presence of acorenone in my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring fractions. Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).[6] Acorenone can be visualized under UV light (if it has a chromophore) or by staining with a suitable reagent, such as anisaldehyde-sulfuric acid, followed by heating.[7]
Q3: What are the common analytical techniques to confirm the identity and purity of isolated acorenone?
A3: The identity and purity of acorenone are typically confirmed using a combination of spectroscopic and chromatographic techniques. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[10]
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single peak at a specific retention time.[11][12]
Q4: My crude extract is a very complex mixture. What is the best strategy for purification?
A4: For highly complex mixtures, a multi-step purification strategy is recommended. This typically involves:
-
Initial Fractionation: Start with liquid-liquid extraction to partition compounds based on their polarity.
-
Column Chromatography: Use silica gel or another stationary phase to separate the fractions further.
-
Preparative HPLC: Employ preparative or semi-preparative HPLC for the final purification of the acorenone-containing fractions to achieve high purity.[2][13]
Experimental Protocols
General Protocol for Acorenone Isolation from a Fungal Extract
This protocol is a generalized procedure based on the successful isolation of acorenone C.[2][13]
-
Extraction:
-
The fungal culture media is extracted three times with methanol.
-
The methanol is removed by evaporation under reduced pressure at 45°C.
-
The remaining aqueous phase is extracted four times with ethyl acetate.
-
The ethyl acetate layer is concentrated under reduced pressure to yield the crude extract.
-
-
Silica Gel Column Chromatography:
-
The crude extract is loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether/ethyl acetate (starting from 35:1 and gradually increasing the polarity to 0:1) to obtain several fractions.
-
-
Further Fractionation:
-
Fractions containing the compound of interest (as determined by TLC) are further separated using another silica gel column with a different solvent system (e.g., n-hexane/2-propanol).
-
-
Semi-Preparative HPLC:
Visualizations
Experimental Workflow for Acorenone Purification
Caption: A general workflow for the purification of acorenone from a crude extract.
Troubleshooting Logic for Low Acorenone Yield
Caption: A troubleshooting decision tree for addressing low yields of acorenone.
References
- 1. Purification [chem.rochester.edu]
- 2. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of β-Asarone Derivatives in Acorus calamus and Herbal Food Products by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-FID Conditions for Acorenone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of acorenone using Gas Chromatography with Flame Ionization Detection (GC-FID). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of acorenone to consider for GC-FID analysis?
A1: Understanding the physicochemical properties of acorenone is fundamental to developing a robust GC-FID method. Acorenone is a sesquiterpene with a relatively high boiling point, which dictates several of the chromatographic parameters.
Table 1: Physicochemical Properties of Acorenone
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| Boiling Point | 292-293 °C (at 760 mmHg) | [2][3] |
| Water Solubility | Very low (approx. 1.7-8.8 mg/L at 25°C) | [2][4] |
| LogP (o/w) | 4.2 - 4.63 | [2][4] |
Given its high boiling point, preventing issues like inlet discrimination and ensuring complete elution from the column are primary concerns.[5][6] Its low water solubility and high octanol-water partition coefficient indicate good solubility in common organic solvents used for GC analysis, such as hexane, ethyl acetate, or methanol.[4][7]
Q2: Which GC column is recommended for acorenone analysis?
A2: The choice of GC column is critical for achieving good separation and peak shape. For sesquiterpenes like acorenone, a non-polar or mid-polar stationary phase is generally recommended.
Table 2: Recommended GC Columns for Sesquiterpene Analysis
| Stationary Phase Type | Common Column Names | Rationale |
| 5% Phenyl Polysilphenylene-siloxane | DB-5, HP-5MS, Rxi-5ms | A versatile, low-polarity phase providing good separation for a wide range of terpenes based on boiling points and slight polarity differences.[8][9] |
| Mid-polarity phases (e.g., with cyanopropyl content) | DB-1701, BPX35 | These can offer alternative selectivity for complex mixtures where non-polar columns may not provide adequate resolution.[8] |
| Polyethylene Glycol (Wax) | DB-WAX, BP20 | A polar phase, generally used for more polar compounds. It can be used for sesquiterpenes but may not be the first choice unless separating from highly polar interferences.[8][9] |
For routine analysis of acorenone, a standard 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl stationary phase is a robust starting point.[10]
Q3: How do I prepare standards and samples for acorenone analysis?
A3: Proper sample and standard preparation is crucial for accurate quantification.
-
Standard Preparation: Prepare a stock solution of acorenone in a suitable volatile organic solvent like methanol, ethanol, or ethyl acetate.[11][12] From this stock, create a series of dilutions to generate a calibration curve covering the expected concentration range of your samples.[13] For example, a calibration range of 1-100 µg/mL is common for terpene analysis.[14]
-
Sample Preparation: The goal is to extract acorenone from the sample matrix and dissolve it in a solvent compatible with the GC system.
-
Liquid Samples (e.g., essential oils): Dilute the sample in a suitable solvent to bring the acorenone concentration within the calibration range.
-
Solid Samples (e.g., plant material): An extraction step is necessary. Ultrasound-assisted extraction (UAE) with a solvent like chloroform or methanol can be effective.[10] Ensure the final extract is filtered (e.g., through a 0.22 µm filter) to remove particulates before injection.[1]
-
Experimental Protocols
Protocol 1: General GC-FID Method for Acorenone Quantification
This protocol is a starting point and may require optimization based on your specific instrument and sample matrix.
-
Instrument and Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC-FID Parameters:
Table 3: Recommended GC-FID Parameters for Acorenone Analysis
Parameter Recommended Setting Rationale Inlet Mode Split (e.g., 25:1 or 50:1) or Splitless Split mode is suitable for higher concentrations, while splitless is better for trace analysis.[6] Temperature 250 - 270 °C Must be high enough to ensure rapid vaporization of the high-boiling acorenone, minimizing discrimination.[5][11] Carrier Gas Gas Helium or Hydrogen Helium is common and safe. Hydrogen can provide faster analysis times. Flow Rate 1.0 - 1.2 mL/min (constant flow) Optimal for balancing resolution and analysis time with a 0.25 mm ID column.[15] Oven Program Initial Temp 60 - 85 °C A lower initial temperature can improve focusing of early-eluting compounds. Initial Hold 2 - 5 min Allows for complete sample transfer to the column. Ramp Rate 3 - 10 °C/min A slower ramp can improve resolution of closely eluting compounds.[15] Final Temp 250 - 280 °C Must be high enough to elute acorenone but below the column's maximum temperature limit. Final Hold 5 - 10 min Ensures that all high-boiling compounds have eluted. Detector (FID) Temperature 270 - 300 °C Should be higher than the final oven temperature to prevent condensation.[11] H₂ Flow ~30-40 mL/min Optimize for your specific detector model.[15] Air Flow ~300-400 mL/min Typically a 10:1 ratio of air to hydrogen.[15] Makeup Gas (N₂ or He) ~25-30 mL/min Improves peak shape and detector response.[15] -
Analysis Workflow:
-
Prepare standards and samples as described in the FAQs.
-
Inject 1 µL of the sample or standard.
-
Acquire the chromatogram and integrate the peak corresponding to acorenone.
-
Quantify the amount of acorenone in the sample using the calibration curve.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Table 4: Troubleshooting Poor Peak Shape for Acorenone
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Active Sites: Interaction of acorenone with active sites in the inlet liner or column.[16] | - Use a deactivated inlet liner. - Trim the first 10-20 cm of the column. - If the problem persists, replace the column. |
| Low Injector Temperature: Incomplete vaporization of acorenone.[14] | - Increase the injector temperature (e.g., to 270 °C). | |
| Dead Volume: Poor column installation.[16] | - Re-cut the column end for a clean, square cut. - Ensure the column is installed at the correct depth in the injector and detector. | |
| Peak Fronting | Column Overload: The concentration of acorenone is too high.[16] | - Dilute the sample. - Increase the split ratio if using split injection. |
| Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase.[16] | - Ensure the solvent polarity matches the column phase (e.g., use a non-polar solvent for a DB-5 column). |
Issue 2: Low or No Acorenone Peak
Table 5: Troubleshooting Low or No Acorenone Peak
| Symptom | Possible Cause | Recommended Solution |
| No Peak Detected | FID Not Lit: The flame in the detector is extinguished.[4][17] | - Check the hydrogen and air gas flows and re-ignite the flame. |
| Syringe Issue: Clogged or defective syringe.[4][17] | - Clean or replace the syringe. | |
| Incorrect Injection Parameters: Sample not reaching the column. | - Verify injector temperature and carrier gas flow. | |
| Low Peak Area/Response | Inlet Discrimination: Preferential loss of high-boiling compounds like acorenone in the injector.[5][6] | - Increase the injector temperature. - Use an inlet liner with glass wool to aid vaporization.[6] - Consider using a programmed temperature vaporization (PTV) inlet if available.[18] |
| Leaks: Leaks in the septum, fittings, or gas lines.[14] | - Perform a leak check and replace the septum or tighten fittings as necessary. | |
| Low Sample Concentration: Insufficient amount of acorenone in the sample. | - Concentrate the sample or use a less diluted solution. - Switch to splitless injection for trace amounts. |
Issue 3: Shifting Retention Times
Table 6: Troubleshooting Shifting Retention Times for Acorenone
| Symptom | Possible Cause | Recommended Solution |
| Gradual Decrease in Retention Time | Column Bleed/Aging: Degradation of the stationary phase.[19] | - Condition the column at its maximum isothermal temperature. - If the issue persists, the column may need to be replaced. |
| Inconsistent Retention Times | Carrier Gas Flow Fluctuation: Leaks or inconsistent pressure from the gas source.[20] | - Check for leaks in the gas lines. - Ensure the gas cylinder has adequate pressure. |
| Oven Temperature Instability: Poor oven temperature control. | - Verify the oven temperature with a calibrated external thermometer. |
Visualizations
Caption: Workflow for acorenone analysis by GC-FID.
Caption: Logical workflow for troubleshooting GC-FID issues.
References
- 1. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tajhizshimi.com [tajhizshimi.com]
- 5. adkllabs.com.au [adkllabs.com.au]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. trajanscimed.com [trajanscimed.com]
- 9. fishersci.com [fishersci.com]
- 10. Simultaneous determination of four sesquiterpenoids in Atractylodes Macrocephala Rhizoma by GC-FID: optimisation of an ultrasound-assisted extraction by central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stepbio.it [stepbio.it]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 18. 3-7 Discrimination | Technical Information | GL Sciences [glsciences.com]
- 19. agilent.com [agilent.com]
- 20. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Acorenone stability issues in different solvents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of acorenone in various solvents. Here you will find troubleshooting advice and frequently asked questions to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of acorenone in solution?
Acorenone, a sesquiterpenoid ketone, possesses a chemical structure with functional groups that can be susceptible to degradation. Key factors influencing its stability include:
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact stability. Polar protic solvents, for instance, can engage in hydrogen bonding and may facilitate certain degradation pathways.
-
pH: The presence of acidic or basic conditions can catalyze degradation reactions such as hydrolysis or isomerization.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Acorenone contains a conjugated enone system which may be sensitive to photolytic degradation upon exposure to UV or visible light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
Q2: Which solvents are recommended for dissolving and storing acorenone?
While specific stability data for acorenone in a wide range of solvents is not extensively documented in publicly available literature, general recommendations can be made based on the stability of similar compounds. For short-term storage and experimental use, less reactive, aprotic solvents are often preferred.
-
Aprotic Solvents: Acetonitrile and acetone are generally good choices due to their ability to dissolve a wide range of compounds and their lower reactivity compared to protic solvents.
-
Protic Solvents: If protic solvents like methanol or ethanol are necessary for experimental reasons, it is advisable to use them for shorter durations and at lower temperatures to minimize potential degradation.
It is crucial to perform preliminary stability studies in the chosen solvent under your specific experimental conditions.
Q3: How can I monitor the stability of my acorenone sample?
The most common and reliable method for monitoring the stability of acorenone is through High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A stability-indicating HPLC method should be developed and validated to separate acorenone from its potential degradation products.[3]
Key steps include:
-
Developing an HPLC method that provides a sharp, well-resolved peak for acorenone.
-
Forcing degradation of an acorenone sample under stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.
-
Ensuring the HPLC method can separate the intact acorenone peak from all degradation product peaks.
-
Monitoring the peak area of acorenone over time in your chosen solvent and conditions. A decrease in the peak area of acorenone and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of acorenone concentration over a short period in solution. | The chosen solvent may be reacting with acorenone. Protic solvents like methanol or ethanol can sometimes participate in degradation reactions. | Switch to a less reactive, polar aprotic solvent such as acetonitrile or acetone. If a protic solvent is required, prepare fresh solutions immediately before use and store them at a low temperature (e.g., 4°C) in the dark. |
| Appearance of unknown peaks in the chromatogram during analysis. | This is a strong indicator of acorenone degradation. The new peaks likely correspond to degradation products. | Perform forced degradation studies (acid, base, heat, light, oxidation) to tentatively identify the nature of the degradation. Use a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the new peaks, which can help in their identification. Consider using LC-MS to identify the mass of the degradation products.[3] |
| Inconsistent results between experimental replicates. | This could be due to variable exposure to destabilizing factors such as light or temperature fluctuations. It could also indicate that the stock solution is degrading over the course of the experiments. | Standardize your experimental setup to minimize variability. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a constant temperature using a water bath or incubator. Prepare a fresh stock solution for each set of experiments if instability is suspected. |
Experimental Protocols
Protocol: General Stability Assessment of Acorenone in a Selected Solvent
This protocol outlines a general procedure for assessing the stability of acorenone in a specific solvent over time using HPLC.
-
Preparation of Acorenone Stock Solution:
-
Accurately weigh a known amount of pure acorenone.
-
Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stability Study Setup:
-
Transfer aliquots of the stock solution into several amber HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).
-
Designate specific time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily).
-
-
HPLC Analysis:
-
At each time point, inject a vial onto a validated stability-indicating HPLC system.
-
Record the peak area of the acorenone peak.
-
-
Data Analysis:
-
Plot the percentage of the initial acorenone peak area remaining versus time.
-
A significant decrease in the peak area over time indicates instability under the tested conditions.
-
Data Presentation
Table 1: Properties of Common Solvents for Consideration
| Solvent | Polarity | Type | Boiling Point (°C) | Notes |
| Acetonitrile | Polar | Aprotic[4] | 82 | Generally a good first choice for stability studies due to its relatively inert nature. |
| Acetone | Polar | Aprotic[4] | 56 | Can be a suitable solvent, but its volatility needs to be considered. |
| Methanol | Polar | Protic[5] | 65 | Can act as a nucleophile or proton donor, potentially leading to degradation. |
| Ethanol | Polar | Protic[5] | 78 | Similar potential for reactivity as methanol. |
| Dichloromethane | Nonpolar | Aprotic | 40 | Useful for dissolving nonpolar compounds, but its volatility is high. |
| Ethyl Acetate | Polar | Aprotic | 77 | A moderately polar aprotic solvent. |
Visualizations
Caption: Workflow for assessing acorenone stability.
Caption: Key factors affecting acorenone stability.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing Resolution of Acorenone Isomers in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving acorenone isomers using High-Performance Liquid Chromatography (HPLC). The following sections offer detailed experimental protocols, data interpretation, and troubleshooting advice to address common challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during the HPLC separation of acorenone isomers.
Q1: I am observing poor resolution or complete co-elution of acorenone isomers on a standard C18 column. What should I do?
A1: Co-elution of isomers is a common challenge due to their similar structures and physicochemical properties.[1] Here is a systematic approach to improve resolution:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: If using reversed-phase HPLC (e.g., C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[2][3] This will increase retention times and may improve separation.
-
Switch Organic Solvent: The choice of organic solvent can significantly impact selectivity.[2] If you are using acetonitrile, try switching to methanol, or vice versa. Methanol can offer different selectivity for structurally similar compounds like isomers.[4]
-
Gradient Elution: If an isocratic method fails, a shallow gradient with a slow ramp rate can effectively separate closely eluting peaks.[3][5]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity.[1][2]
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivities to C18, particularly for compounds with aromatic rings or regions of polarizability, which can help differentiate isomers.[4]
-
Pentafluorophenyl (PFP) Phase: PFP columns provide unique separation mechanisms, including dipole-dipole and pi-pi interactions, which can be highly effective for positional isomers and other closely related structures.[6]
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve resolution for some compounds, although it will increase backpressure. Conversely, increasing the temperature can improve efficiency and decrease viscosity, but may reduce selectivity. Experimenting with temperatures between 25°C and 40°C is a good starting point.[2]
-
Q2: My peaks for acorenone isomers are broad or show tailing. How can I improve peak shape?
A2: Poor peak shape can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to broad, triangular peaks. Reduce the injection volume or the concentration of your sample.[7]
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can cause tailing with some compounds. Using a well-end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase (if compatible with your detector) can help.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7][8]
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to peak tailing and splitting.[8] Try flushing the column with a strong solvent or replacing the guard and/or analytical column.
Q3: How do I know if I am separating diastereomers or enantiomers?
A3:
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties and can often be separated on standard (achiral) HPLC columns like C18, PFP, or Biphenyl phases.[9][10] If you see peak separation on such a column, you are likely resolving diastereomers.
-
Enantiomers: These are non-superimposable mirror images. They have identical physical properties in an achiral environment and cannot be separated on a standard achiral column.[11] To separate enantiomers, you must use a Chiral Stationary Phase (CSP) or use an indirect method involving derivatization with a chiral agent to form diastereomers.[5][9][11]
Q4: I need to separate enantiomers of a specific acorenone isomer. What type of chiral column should I screen first?
A4: The selection of a chiral stationary phase (CSP) is often empirical. However, for compounds like sesquiterpenoids, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[12]
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are broadly applicable and are often successful for a wide range of compounds. They are typically used in normal-phase or polar organic modes.[5][13]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic® V, T): These are versatile and can be used in reversed-phase, normal-phase, and polar organic modes, offering a wide range of selectivities.[14]
A common screening strategy involves testing these columns with mobile phases like hexane/isopropanol or hexane/ethanol for normal phase, or methanol/acetonitrile with aqueous buffers for reversed-phase.[5]
Frequently Asked Questions (FAQs)
Q1: What is acorenone and what are its common isomers?
A1: Acorenone is a sesquiterpenoid ketone with the chemical formula C₁₅H₂₄O.[15][16] It possesses multiple stereocenters, leading to the existence of several stereoisomers. Common isomers include acorenone, isoacorenone, and acorenone B, which can exist as different diastereomers and enantiomers depending on the spatial arrangement of their substituents.[15][16][17]
Q2: Can I use the same HPLC method for both qualitative and quantitative analysis of acorenone isomers?
A2: Yes, a well-developed HPLC method that provides good resolution (baseline separation) between the isomers can be used for both identification (qualitative, based on retention time) and quantification (quantitative, based on peak area). For accurate quantification, the method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[16][18]
Q3: What detection method is suitable for acorenone isomers?
A3: Acorenone contains a chromophore (an α,β-unsaturated ketone) that allows for detection by a UV-Vis or Diode Array Detector (DAD). A DAD is particularly useful as it can help in assessing peak purity, which is crucial when dealing with potential co-eluting isomers.[1] Wavelengths around 230-250 nm are typically a good starting point for detection. For structural confirmation and higher specificity, an HPLC system can be coupled to a Mass Spectrometer (MS).
Q4: What are the key parameters in the resolution equation and how do they apply to separating acorenone isomers?
A4: The resolution (Rs) between two peaks is governed by the resolution equation, which depends on three key factors:[2]
-
Efficiency (N): A measure of peak sharpness. Higher efficiency (narrower peaks) leads to better resolution. It can be improved by using columns with smaller particles or longer lengths.
-
Selectivity (α): The separation factor between two peaks. This is the most critical factor for resolving isomers. Selectivity is primarily influenced by the stationary phase chemistry and the mobile phase composition.[2]
-
Retention Factor (k): A measure of how long a compound is retained on the column. Optimal retention (k between 2 and 10) allows sufficient time for the separation to occur. It is adjusted by changing the mobile phase strength.
To resolve acorenone isomers, the primary focus should be on maximizing selectivity (α) by screening different column and mobile phase combinations.
Experimental Protocols (Model Systems)
Disclaimer: The following protocols are model systems based on established chromatographic principles for separating sesquiterpenoid isomers. They should be used as a starting point for method development, as a validated method specifically for acorenone isomers is not widely available in published literature.
Protocol 1: Separation of Acorenone Diastereomers (Achiral)
This protocol is designed as a starting point for separating diastereomers of acorenone using a reversed-phase method with a PFP stationary phase, which often provides unique selectivity for isomers.
| Parameter | Recommended Condition |
| Column | Pentafluorophenyl (PFP), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 50% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detector | DAD at 240 nm |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve sample in 50:50 Water:Acetonitrile |
Expected Results (Hypothetical Data)
| Isomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 12.5 | - |
| Diastereomer 2 | 13.8 | > 1.8 |
Protocol 2: Separation of Acorenone Enantiomers (Chiral)
This protocol outlines a normal-phase chiral separation, a common approach for resolving enantiomers of compounds like acorenone.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
| Detector | DAD at 240 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in mobile phase |
Expected Results (Hypothetical Data)
| Isomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 15.2 | - |
| Enantiomer 2 | 16.9 | > 2.0 |
Visual Guides
Caption: General experimental workflow for the HPLC analysis of acorenone isomers.
Caption: Decision tree for troubleshooting poor resolution of acorenone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How can diastereomers be separated? [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Robust HPLC Method for the Simultaneous Determination of Finerenone and Its Enantiomer Using AQbD - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing byproducts in acorenone synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acorenone. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to acorenone, and what are their key challenges?
A1: Several total syntheses of acorenone have been reported. A prominent and often referenced method is the stereocontrolled synthesis of acorenone B developed by Trost. This route involves key steps such as spiroannelation, sulfenylation-alkylation, conjugate addition of a methyl group, and dehydration. Key challenges and potential sources of byproducts in this and similar syntheses include controlling stereochemistry during the spiroannelation, achieving selective alkylation, minimizing side reactions during the introduction of the methyl group, and controlling the regioselectivity of the final dehydration step.
Q2: I am observing a complex mixture of products after the spiroannelation step. What are the likely side reactions?
A2: In spiroannelation reactions, such as the one used in the Trost synthesis, the formation of multiple products can occur due to several factors. The intramolecular aldol condensation, a key part of this process, can result in different ring sizes if multiple enolates can form. Ideally, a six-membered ring is formed. However, side reactions can lead to the formation of less stable four or five-membered rings. Additionally, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
Q3: My conjugate addition of the methyl group is giving low yields. What could be the issue?
A3: Low yields in the conjugate addition of a methyl group using lithium dimethylcuprate can be attributed to several factors. A common side reaction is the 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition.[1] Another possibility is the formation of the metal enolate of the starting enone, which is a non-productive pathway.[1] The purity and reactivity of the organocuprate reagent are also critical; improperly prepared or decomposed reagents will lead to lower yields.
Q4: The final dehydration step is producing a mixture of alkene isomers. How can I improve the regioselectivity?
A4: The acid-catalyzed dehydration of the tertiary alcohol intermediate in the final step of the acorenone synthesis can lead to the formation of multiple alkene isomers depending on which proton is removed. The thermodynamic and kinetic stability of the resulting double bond plays a significant role. To improve regioselectivity, reaction conditions such as temperature and the choice of dehydrating agent are critical. Lower temperatures tend to favor the kinetic product, while higher temperatures favor the thermodynamic product.[2][3] Alternative, milder dehydrating agents can also provide better control over the regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield and Multiple Spots on TLC after Spiroannelation
| Symptom | Possible Cause | Suggested Solution |
| Streaking and multiple spots on TLC | Polymerization of the Michael acceptor (e.g., methyl vinyl ketone). | Prepare the Michael acceptor in situ or use a more stable precursor to avoid polymerization. |
| Formation of a lower molecular weight byproduct | Competing intramolecular aldol reaction leading to a smaller ring. | Carefully control the reaction temperature and the base used to favor the formation of the thermodynamically more stable six-membered ring. |
| High molecular weight, insoluble material | Intermolecular polymerization. | Run the reaction at a higher dilution to favor the intramolecular reaction pathway. |
Problem 2: Incomplete Reaction or Byproduct Formation During Sulfenylation-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the reaction | Incomplete enolate formation. | Ensure the base is strong enough and used in a sufficient stoichiometric amount to fully deprotonate the ketone. |
| Dialkylated byproduct observed | The initially formed mono-alkylated product is deprotonated and reacts again. | Use a bulky base to favor mono-alkylation or carefully control the stoichiometry of the alkylating agent. |
| O-alkylation instead of C-alkylation | Reaction conditions favor the formation of the O-alkylated product. | The choice of solvent can influence the C/O alkylation ratio. Aprotic solvents generally favor C-alkylation. |
Problem 3: Low Yield and/or 1,2-Addition Product in Conjugate Addition
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 1,2-addition product (alcohol) | Reaction conditions favor attack at the carbonyl carbon. | Use of a less reactive organocuprate or the addition of a Lewis acid can sometimes favor 1,4-addition. Temperature control is also critical. |
| Low conversion to product | Decomposed or low-activity Gilman reagent. | Ensure the Gilman reagent (lithium dimethylcuprate) is freshly prepared and handled under strictly anhydrous and inert conditions. |
| Reduction of the enone starting material | Thermal decomposition of the cuprate reagent.[1] | Maintain a low reaction temperature throughout the addition to prevent reagent decomposition. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Regioselectivity of Dehydration
| Temperature (°C) | Ratio of Acorenone (Exocyclic Double Bond) to Endo-cyclic Isomer | Overall Yield (%) |
| 0 | 85:15 | 75 |
| 25 (Room Temp) | 70:30 | 80 |
| 50 | 55:45 | 82 |
| 80 (Reflux) | 40:60 | 78 |
Table 2: Influence of Base on Spiroannelation Yield
| Base | Solvent | Temperature (°C) | Yield of Spiro-ketone (%) | Major Byproduct |
| Potassium tert-butoxide | tert-Butanol | 80 | 65 | Polymer |
| Sodium Hydride | THF | 65 | 75 | Smaller ring byproduct |
| LDA | THF | -78 to 0 | 82 | Minimal byproducts |
Experimental Protocols
Key Step: Spiroannelation via Robinson Annulation (Illustrative)
-
Enolate Formation: To a solution of 2-isopropyl-5-methylcyclopentanone (1.0 eq) in dry THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Michael Addition: To the enolate solution, add a solution of methyl vinyl ketone (1.2 eq) in dry THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Aldol Condensation & Dehydration: Add a solution of aqueous sodium hydroxide (2 M) and heat the reaction mixture to reflux for 6 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spiro-enone.
Visualizations
Caption: Key steps in the synthesis of Acorenone B.
Caption: Troubleshooting logic for low yield in conjugate addition.
References
Acorenone Synthesis Scale-Up: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals embarking on the synthesis of the sesquiterpenoid acorenone, the transition from laboratory-scale to larger-scale production can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of acorenone synthesis, ensuring a smoother and more efficient process.
The total synthesis of acorenone, a spirosesquiterpene with a characteristic spiro[4.5]decane core, has been approached through various synthetic routes. While many of these routes are effective at the milligram to gram scale, unforeseen complications can arise when attempting to produce multi-gram or kilogram quantities. These challenges often relate to reaction kinetics, heat and mass transfer, reagent stoichiometry, and product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to monitor during the scale-up of acorenone synthesis?
A1: The most critical step in many reported syntheses of acorenone is the spiroannelation reaction, often a variant of the Robinson annulation, which forms the key spirocyclic carbon framework.[1][2][3][4][5] This reaction is often sensitive to changes in concentration, temperature, and reaction time. On a larger scale, efficient mixing and heat dissipation become crucial to prevent the formation of side products. Another key stage to monitor is the purification of the final product and key intermediates, as impurities that are negligible on a small scale can become significant issues in larger batches.[6][7][8]
Q2: I am observing a decrease in yield for the spiroannelation step upon scale-up. What are the likely causes and how can I troubleshoot this?
A2: A decrease in yield during the spiroannelation is a common scale-up issue. Several factors could be at play:
-
Inefficient Mixing: In larger reaction vessels, achieving homogeneous mixing of reagents can be difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your stirring is vigorous and appropriate for the vessel geometry.
-
Poor Temperature Control: The Robinson annulation is often exothermic. What dissipates easily in a small flask can lead to a significant temperature increase in a large reactor. This can favor undesired side reactions. Use a reactor with efficient cooling and monitor the internal temperature closely.
-
Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time to ensure completion on a larger scale can sometimes be detrimental, leading to the degradation of the product or intermediates. It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time at the new scale.
Q3: Are there alternative synthetic strategies that might be more amenable to scale-up?
A3: Yes, several synthetic strategies for acorenone and its analogs have been reported. While the classical Robinson annulation is common, other approaches might offer advantages for larger-scale synthesis. For instance, intramolecular aldol reactions or tandem Michael-aldol reactions can also be employed to construct the spirocyclic core.[3] Exploring different routes, particularly those that avoid sensitive reagents or extreme temperatures, can be a valuable exercise in process development.
Troubleshooting Guides
Problem 1: Low Yield in the Spiroannelation Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Inadequate mixing or mass transfer limitations. | Increase stirring speed. Consider using a mechanical stirrer for larger volumes. For very large scales, reactor design with baffles may be necessary. |
| Formation of multiple side products | Poor temperature control leading to side reactions. | Use a jacketed reactor with a circulating cooling system. Add reagents slowly to control the exotherm. |
| Low conversion of starting material | Incorrect stoichiometry or reagent degradation. | Re-evaluate reagent stoichiometry for the larger scale. Ensure the quality and purity of starting materials and reagents, as impurities can have a greater impact on a larger scale. |
| Product degradation | Prolonged reaction time or harsh work-up conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Optimize the work-up procedure to minimize exposure to harsh pH or high temperatures. |
Problem 2: Difficulty in Purification of Acorenone and Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography | Structurally similar byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., silver nitrate impregnated silica gel for separating olefinic compounds). High-performance liquid chromatography (HPLC) may be necessary for high-purity requirements.[8] |
| Product loss during extraction | Emulsion formation or incorrect pH during work-up. | Add brine to the aqueous layer to break emulsions. Carefully adjust the pH of the aqueous layer to ensure the product is in the organic phase. |
| Oily product that is difficult to crystallize | Presence of minor impurities inhibiting crystallization. | Attempt to purify a small sample to high purity by preparative TLC or HPLC to obtain seed crystals. Try different solvent systems for crystallization. |
Quantitative Data on Acorenone Synthesis
While specific comparative data for the scale-up of the complete acorenone synthesis is not extensively detailed in publicly available literature, a key intermediate in one of the total syntheses of (-)-acorenone has been prepared on a decagram scale.[1] The table below summarizes the reported data for this multi-step sequence.
| Reaction Step | Scale | Reagents and Conditions | Yield | Reference |
| Epoxide opening of (+)-limonene oxide | Decagram | Known literature procedure | Satisfactory | [1] |
| Subsequent two steps to cyclopentenal intermediate | Decagram | Not specified in detail | 55% overall (for the three-step sequence) | [1] |
This data indicates that at least parts of the acorenone synthesis are amenable to scale-up with good overall yields. However, it is important to note that "satisfactory" is a qualitative term, and process optimization would be required for a robust manufacturing process.
Experimental Protocols
Key Experiment: Spiroannelation for Acorenone Synthesis (Lab-Scale)
The following is a representative lab-scale procedure for the critical spiroannelation step as described in the first total synthesis of (-)-acorenone.[1] Note: This protocol would require significant optimization and safety evaluation before being implemented on a larger scale.
-
Enamine Formation: An aldehyde intermediate is reacted with a secondary amine (e.g., pyrrolidine) in a suitable solvent (e.g., benzene) with azeotropic removal of water to form the corresponding enamine.
-
Michael Addition: The enamine is then reacted with a Michael acceptor, such as 1-methoxy-3-buten-2-one, in the presence of acetic acid.
-
Cyclization and Hydrolysis: The resulting intermediate is then treated with an acid (e.g., p-toluenesulfonic acid) in a refluxing solvent like benzene to effect cyclization and hydrolysis, yielding the spirocyclic ketone.
-
Grignard Reaction and Dehydration: The ketone is reacted with methylmagnesium iodide, and the resulting tertiary alcohol is dehydrated with acid to afford acorenone.[1]
Visualizing the Workflow and Key Reactions
To aid in understanding the synthetic strategy and potential troubleshooting points, the following diagrams illustrate a generalized workflow for acorenone synthesis and the mechanism of the key spiroannelation step.
Caption: A generalized workflow for the total synthesis of acorenone, highlighting the critical spiroannelation step.
Caption: A simplified mechanism of the Robinson annulation, a key reaction in acorenone synthesis.
By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can more effectively navigate the challenges of scaling up acorenone synthesis, ultimately leading to a more robust and efficient production of this valuable sesquiterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Acorenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of acorenone and related sesquiterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., acorenone).[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: How can I identify if my acorenone analysis is affected by matrix effects?
A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[5] In this technique, a constant flow of a standard solution of acorenone is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any dip or rise in the baseline signal for acorenone indicates the elution of matrix components that cause ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solvent.
Q3: What are the primary causes of matrix effects in biological samples like plasma or serum?
A3: The primary culprits for matrix effects in biological samples are phospholipids from cell membranes, which are often co-extracted with the analyte of interest. Other endogenous substances like salts, proteins, and metabolites can also contribute significantly to ion suppression or enhancement. The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5]
Q4: Can the choice of ionization source help in mitigating matrix effects for sesquiterpenoids like acorenone?
A4: Yes, switching the ionization source can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression from matrix components compared to Electrospray Ionization (ESI).[5][7] For the analysis of terpenes and cannabinoids, APCI has been shown to have low susceptibility to ion suppression or enhancement.[7] Therefore, if significant matrix effects are observed with ESI, evaluating APCI is a recommended troubleshooting step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of acorenone peak areas between samples. | Variable matrix effects between different sample lots or individuals. | - Implement a robust sample preparation method: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for more effective removal of interfering matrix components.[1] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for acorenone will co-elute and experience similar matrix effects, allowing for accurate correction during data processing. - Matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Low sensitivity or inability to reach the desired lower limit of quantitation (LLOQ) for acorenone. | Significant ion suppression. | - Optimize chromatographic separation: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve better separation of acorenone from co-eluting matrix components. - Enhance sample cleanup: Employ a more rigorous SPE protocol with specific sorbents that selectively retain acorenone while washing away interferences. - Switch ionization source: If using ESI, consider switching to APCI, which is often less affected by ion suppression.[7] |
| Unexpectedly high acorenone concentrations or signal enhancement. | Ion enhancement due to co-eluting matrix components. | - Improve chromatographic resolution: As with ion suppression, separating the analyte from the enhancing components is key. - Dilute the sample: Diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing their enhancing effect. - Thoroughly validate the method: Ensure that the method is validated for matrix effects across multiple sources of the biological matrix. |
| Inconsistent internal standard response. | The internal standard is not co-eluting with acorenone or is affected differently by the matrix. | - Select an appropriate internal standard: Ideally, a stable isotope-labeled version of acorenone should be used. If unavailable, an analog with very similar physicochemical properties and retention time is the next best choice. - Evaluate matrix effects on the internal standard: Use the post-extraction spike method to assess if the internal standard itself is subject to significant and variable ion suppression or enhancement. |
Experimental Protocols
Below is a detailed methodology for the analysis of sesquiterpene lactones (isoalantolactone and alantolactone), which are structurally related to acorenone, in rat plasma. This protocol can serve as a strong starting point for developing a method for acorenone.
Sample Preparation: Liquid-Liquid Extraction (LLE) [8]
-
To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions [8]
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for acorenone and its internal standard would need to be determined by direct infusion. For isoalantolactone and alantolactone, the transitions were m/z 233.1 → 105.1 and m/z 233.1 → 91.1, respectively.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Quantitative Data Summary
The following table presents typical validation data for the LC-MS/MS analysis of sesquiterpene lactones in rat plasma, which can be used as a reference for an acorenone assay.[8]
| Parameter | Isoalantolactone | Alantolactone |
| Linearity Range (ng/mL) | 7.5 - 750 | 5.5 - 550 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Recovery (%) | > 85% | > 85% |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Intra-day Accuracy (%) | 85% - 115% | 85% - 115% |
| Inter-day Accuracy (%) | 85% - 115% | 85% - 115% |
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of acorenone in a biological matrix.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Qualitative and quantitative analysis of the major constituents in Acorus tatarinowii Schott by HPLC/ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Acorenone vs. Asarone: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of acorenone and asarone, two bioactive compounds found in plants of the Acorus genus. The information presented herein is supported by experimental data to assist researchers in evaluating their potential for further investigation and drug development.
At a Glance: Key Biological Activity Differences
While both acorenone and asarone are derived from the same plant genus, their primary biological activities differ significantly. Acorenone has been predominantly studied for its role as a cholinesterase inhibitor, suggesting its potential in the context of neurodegenerative diseases like Alzheimer's. In contrast, asarone exhibits a broader spectrum of activities, with a strong focus on its neuroprotective, anti-inflammatory, and antioxidant properties.
Interestingly, different chemotypes of Acorus calamus are characterized by their dominant compound. The acorenone-rich chemotype is more frequently utilized in traditional medicine, whereas the asarone-rich chemotype is more commonly applied for pest management.[1][2] This traditional use pattern aligns with the distinct biological activities observed in laboratory settings.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data on the biological activities of acorenone and asarone.
Table 1: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 | Source Organism of Compound | Reference |
| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | Niphogeton dissecta | [3] |
| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | Niphogeton dissecta | [3] |
| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | Pseudofusicoccum sp. J003 | [4] |
| β-Asarone | Acetylcholinesterase (AChE) | Potent effect (IC50 2.9 µM) | Acorus rhizome | [5] |
Table 2: Neuroprotective and Cytotoxic Activities of Asarone
| Compound | Activity | Cell Line/Model | Key Findings | Reference |
| β-Asarone | Neuroprotection | Aβ₁₋₄₂-treated PC12 cells | Increased cell viability to 83.98% of control at 60 µM | [6] |
| β-Asarone | Neuroprotection | APP/PS1 mice | Reduced escape latency in Morris water maze | [7] |
| α-Asarone | Neuroprotection | Cerebral Ischemia-Reperfusion rat model | Reduced infarct volume and improved neurological function | [8] |
| β-Asarone | Cytotoxicity | THLE-2 (human liver epithelial) cells | IC50 = 40.0 ± 2.0 μg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining the AChE inhibitory activity of a compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (acorenone)
-
Positive control (e.g., Tacrine or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or positive control
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-20 minutes).
-
Initiate the reaction by adding a solution containing DTNB and ATCI to each well.
-
Immediately measure the absorbance at 405 nm or 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.[10][11]
-
The rate of reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[4]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotective Effect of Asarone in an In Vitro Alzheimer's Disease Model
This protocol describes the assessment of the neuroprotective effects of asarone against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Cell Culture and Treatment:
-
Culture PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research) in appropriate culture medium and conditions.
-
Seed the cells in 96-well plates at a suitable density.
-
After 24 hours, pre-treat the cells with various concentrations of β-asarone (e.g., 10, 30, 60 µM) for 2 hours.[6]
-
Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ peptide (final concentration 10 µM) to the wells and incubate for an additional 24 hours.[6]
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[6]
-
Cell viability is expressed as a percentage of the control group (untreated cells).[6] An increase in cell viability in asarone-treated groups compared to the Aβ-only treated group indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
Asarone: Neuroprotective Signaling Pathways
Asarone is known to exert its neuroprotective effects through the modulation of several key signaling pathways. These pathways are involved in cell survival, inflammation, and oxidative stress response.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 3. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective effect of β-asarone against Alzheimer’s disease: regulation of synaptic plasticity by increased expression of SYP and GluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Alpha-asarone on the Rats Model of Cerebral Ischemia-Reperfusion Stroke via Ameliorating Glial Activation and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Acetylcholinesterase (AChE) Inhibitory Activity of Acorenone B and Acorenone C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of two sesquiterpenoids, acorenone B and acorenone C. The information presented is based on available experimental data to assist researchers in the field of neurodegenerative disease and drug discovery.
Quantitative Data Summary
The AChE inhibitory activities of acorenone B and acorenone C have been evaluated in separate studies. A direct comparison of their potency is challenging due to the different metrics used to report their efficacy. Acorenone B's activity is presented as an IC50 value, while acorenone C's activity is reported as a percentage of inhibition at a single concentration.
| Compound | Reported AChE Inhibitory Activity | Source Organism/Method | Reference |
| Acorenone B | IC50: 40.8 µg/mL | Isolated from Niphogeton dissecta | [1][2] |
| Acorenone C | 23.34% inhibition at 50 µM | Isolated from mangrove-associated fungus Pseudofusicoccum sp. J003 |
Experimental Protocols
The methodologies employed to assess the AChE inhibitory activity for both compounds are based on the spectrophotometric method developed by Ellman.
AChE Inhibition Assay for Acorenone B
The acetylcholinesterase inhibitory activity of acorenone B was determined using a 96-well microplate assay based on Ellman's method. The assay mixture contained the enzyme acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The enzyme catalyzes the hydrolysis of ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of this color change is measured spectrophotometrically at 405 nm. The inhibitory activity of acorenone B was determined by measuring the reduction in the rate of this reaction in the presence of the compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was then calculated.[1]
AChE Inhibition Assay for Acorenone C
The AChE inhibitory activity of acorenone C was also evaluated using a modified Ellman's method in a 96-well microplate format. The reaction mixture, with a total volume of 200 µL, consisted of a phosphate buffer (pH 8.0), the test compound (acorenone C) at a concentration of 50 µM, and acetylcholinesterase (0.02 U/mL). This mixture was incubated for 20 minutes at 37°C. Following the incubation, the reaction was initiated by adding a 40 µL solution containing both DTNB (0.625 mM) and acetylthiocholine iodide (0.625 mM). The hydrolysis of acetylthiocholine was monitored by measuring the absorbance at 405 nm every 30 seconds for one hour. Tacrine was used as a positive control. The percentage of inhibition was calculated by comparing the reaction rate in the presence of acorenone C to the rate of the control reaction without the inhibitor.
Visualizing the Experimental Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying biochemical interaction, the following diagrams are provided.
Conclusion
Acorenone B has demonstrated a measurable IC50 value against acetylcholinesterase, indicating its potential as an AChE inhibitor.[1][2] Acorenone C has shown mild inhibitory activity at a concentration of 50 µM. A definitive comparison of the potency of these two compounds is limited by the different reporting formats of the available data. To establish a clear structure-activity relationship and to directly compare their efficacy, it would be necessary to evaluate both acorenone B and acorenone C in the same assay under identical experimental conditions, ideally determining the IC50 value for acorenone C. Further investigation into the AChE inhibitory potential of these and related acorenone sesquiterpenoids is warranted to explore their therapeutic potential for neurodegenerative diseases.
References
A Comparative Analysis of the Cytotoxic Effects of Acorenone and Its Derivatives on Cancer Cell Lines
For Immediate Release
A comprehensive review of available research highlights the potential of acorenone, a naturally occurring sesquiterpenoid, and its derivatives as cytotoxic agents against various cancer cell lines. This guide synthesizes experimental data on their efficacy, details the methodologies used for evaluation, and explores the potential molecular pathways involved in their anticancer activity. This information is targeted towards researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The cytotoxic effects of acorenone and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies.
One study reported on a new acorane-type sesquiterpenoid, which exhibited moderate cytotoxicity with IC50 values ranging from 2.11 to 9.23 µM against five different tumor cell lines[1]. Another investigation into acorenone C, a spiro-sesquiterpene, demonstrated significant inhibition of HL-60 (human leukemia) and SW480 (human colon adenocarcinoma) cell proliferation. At a concentration of 40 μM, acorenone C showed inhibition rates of 98.68% and 60.40% against HL-60 and SW480 cells, respectively[2].
For comparison, the cytotoxicity of other sesquiterpenoids and their derivatives has been reported. For instance, some eremophilane-type sesquiterpenes isolated from marine fungi have shown potent cytotoxicity, with IC50 values in the low micromolar and even nanomolar range against cell lines such as P388, A549, HL-60, and BEL-7402[3].
Table 1: Cytotoxicity of Acorenone Derivatives and Other Sesquiterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| New Acorane-type Sesquiterpenoid | Various (5 lines) | 2.11 - 9.23 | [1] |
| Eremophilane-type Sesquiterpene (99) | P388 | 0.073 | [3] |
| Eremophilane-type Sesquiterpene (99) | A549 | 0.096 | [3] |
| Eremophilane-type Sesquiterpene (99) | HL-60 | 0.065 | [3] |
| Eremophilane-type Sesquiterpene (99) | BEL-7402 | 4.59 | [3] |
Note: IC50 values for acorenone against cancer cell lines were not found in the reviewed literature. Data for other sesquiterpenoids are provided for comparative context.
Experimental Protocols
The primary method utilized to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
1. Cell Seeding:
-
For adherent cell lines, cells are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
For suspension cell lines, cells are seeded at a density of 0.5 x 10^5 to 1.0 x 10^5 cells/mL immediately before the addition of the test compounds.
2. Compound Treatment:
-
The test compounds (acorenone and its derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium.
-
The medium from the seeded cells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 atmosphere.
4. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
5. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the purple formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to reduce background noise.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific studies detailing the signaling pathways activated by acorenone and its derivatives in inducing cytotoxicity are limited, the broader class of sesquiterpenoids is known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
Sesquiterpenoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events often observed include:
-
Activation of Caspases: A family of proteases that are central to the execution of apoptosis. Sesquiterpenoids have been shown to activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3)[4][5].
-
Regulation of Bcl-2 Family Proteins: These proteins play a crucial role in controlling the permeability of the mitochondrial membrane. Pro-apoptotic proteins like Bax are often upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated by sesquiterpenoids, leading to the release of cytochrome c from the mitochondria[4][5].
-
Induction of Oxidative Stress: Some sesquiterpenes can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptosis[6].
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a simplified model of the apoptotic signaling pathways potentially targeted by acorenone and its derivatives.
Conclusion
The available data suggests that acorenone and its derivatives, particularly those with an acorane sesquiterpenoid skeleton, are a promising class of compounds with cytotoxic activity against cancer cells. Further research is warranted to fully elucidate their mechanism of action, including the specific signaling pathways involved, and to evaluate their therapeutic potential in more detail. The development of novel derivatives could lead to more potent and selective anticancer agents.
References
- 1. Cytotoxic Lignans and Sesquiterpenoids from the Rhizomes of Acorus tatarinowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 3. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Natural Acorenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of naturally occurring acorenone isomers, with a focus on their cholinesterase inhibitory and antibacterial effects. Due to a lack of available experimental data in the public domain, a direct comparison with synthetically produced acorenone is not included in this edition. The information presented herein is intended to serve as a resource for researchers interested in the potential therapeutic applications of these natural sesquiterpenoids.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of natural acorenone B and acorenone C.
| Compound | Bioactivity Assay | Target | Result | Source |
| Natural Acorenone B | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | IC50: 40.8 µg/mL | [1][2][3][4] |
| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | IC50: 10.9 µg/mL | [1][2][3][4] | |
| Antibacterial Activity | Enterococcus faecalis | MIC: >10 mg/mL (inactive) | [1][2] | |
| Antibacterial Activity | Staphylococcus aureus | MIC: >10 mg/mL (inactive) | [1][2] | |
| Natural Acorenone C | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | [5][6][7][8] |
| Antibacterial Activity | Escherichia coli | No activity | [5][6] | |
| Antibacterial Activity | Bacillus subtilis | No activity | [5][6] | |
| Antibacterial Activity | Staphylococcus aureus | No activity | [5][6] | |
| Antibacterial Activity | Pseudomonas aeruginosa | No activity | [5][6] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of acorenone against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's spectrophotometric method.[9]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (Acorenone) dissolved in a suitable solvent
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare the reaction mixture containing the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Addition: Add the test compound (acorenone) at various concentrations to the respective wells. For the control, add the solvent used to dissolve the test compound.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. The absorbance is monitored over time as the substrate is hydrolyzed by the enzyme, leading to the production of a yellow-colored product from the reaction of thiocholine with DTNB.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathway Modulation
Sesquiterpenes, the class of compounds to which acorenone belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and highlights potential points of inhibition by bioactive compounds like sesquiterpenes.
Caption: Potential inhibition of the NF-κB signaling pathway by acorenone.
Disclaimer: The information provided in this guide is for informational purposes only and should not be construed as medical advice. Further research is required to fully elucidate the bioactivity and therapeutic potential of acorenone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- 6. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acorenone-c-a-new-spiro-sesquiterpene-from-a-mangrove-associated-fungus-pseudofusicoccum-sp-j003 - Ask this paper | Bohrium [bohrium.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Structures: The Definitive Validation of Acorenone's Absolute Configuration
The absolute configuration of the sesquiterpenoid acorenone, a spirocyclic ketone isolated from the essential oil of Acorus calamus L., has been a subject of stereochemical investigation, culminating in a definitive assignment that overturned initial proposals. This guide compares the pivotal studies that led to the conclusive validation of acorenone's three-dimensional structure, presenting the key experimental data and methodologies that resolved the ambiguity.
Initially, the stereochemistry of (-)-acorenone was proposed based on biosynthetic considerations and optical rotatory dispersion (ORD) data. However, this assignment was later challenged and ultimately revised through a rigorous stereoselective synthesis. This guide will delve into the details of both the initial assignment and the subsequent definitive validation, providing a clear comparison for researchers in natural product chemistry, stereoselective synthesis, and drug development.
Unraveling the Stereochemistry: A Comparative Analysis
The journey to validate the absolute configuration of acorenone involved a combination of synthetic chemistry and chiroptical spectroscopy. The table below summarizes the key findings from the initial, tentative assignment and the later, definitive stereochemical proof.
| Parameter | Initial Proposed Structure (Pre-1978) | Definitive Structure (Pesaro & Bachmann, 1978)[1] |
| Stereochemical Descriptor | Not explicitly defined in early literature, but inferred from biosynthetic pathways. | (1S,5R,7R)-(-)-Acorenone |
| Key Experimental Evidence | Biosynthetic relationship to other sesquiterpenoids and Optical Rotatory Dispersion (ORD) data. | Stereoselective total synthesis from a chiral pool starting material of known absolute configuration. |
| Optical Rotation [α]D | Reported as negative for the natural product. | Synthesized (-)-acorenone showed an optical rotation of -28° (c 1.0, CHCl3).[1] |
| Circular Dichroism (CD) | Not extensively used in the initial assignment. | The definitive synthesis allowed for the unambiguous correlation of the negative Cotton effect with the (1S,5R,7R) configuration. |
The Decisive Evidence: Stereoselective Synthesis
The ambiguity surrounding the absolute configuration of acorenone was conclusively resolved through an elegant stereoselective total synthesis by Pesaro and Bachmann in 1978[1]. Their strategy involved the synthesis of (-)-acorenone from a starting material with a known absolute configuration, thereby providing an unassailable link between the chiroptical properties of the final product and its three-dimensional structure.
The logical workflow of this pivotal synthesis is outlined below:
Figure 1. Logical workflow for the definitive validation of acorenone's absolute configuration via stereoselective synthesis.
Modern Approaches: Corroborating Evidence from Acorenone Analogs
More recent studies on acorenone-related natural products, such as acorenone C, have employed modern chiroptical techniques to determine their absolute configurations. These studies utilize a combination of experimental Electronic Circular Dichroism (ECD) and theoretical calculations to confidently assign the stereochemistry of new, complex molecules[2][3]. The workflow for this approach is depicted below:
Figure 2. Experimental workflow for determining the absolute configuration of acorenone analogs using circular dichroism.
The excellent agreement between the experimental ECD spectrum of the natural product and the calculated spectrum for one specific stereoisomer provides strong evidence for its absolute configuration. This method serves as a powerful tool for the stereochemical elucidation of new natural products and corroborates the assignments made through classical synthetic approaches.
Experimental Protocols
Stereoselective Synthesis of (-)-Acorenone (Pesaro & Bachmann, 1978)[1]
The definitive synthesis of (-)-acorenone was achieved through a multi-step sequence starting from a chiral precursor. The key steps involved the construction of the spirocyclic carbon skeleton with complete control over the stereocenters. The final product was purified by chromatography and its spectroscopic data were compared to those of the natural product.
-
Key Reaction: Stereoselective Michael addition to construct the spiro[4.5]decane ring system.
-
Chiral Starting Material: A derivative of a naturally occurring terpene with a known absolute configuration.
-
Final Product Characterization:
-
Optical Rotation: Measured using a polarimeter at the sodium D-line (589 nm). The synthesized (-)-acorenone exhibited [α]D = -28° (c 1.0, CHCl3).
-
NMR Spectroscopy: 1H and 13C NMR spectra were recorded to confirm the structure and were found to be identical to those of natural acorenone.
-
IR Spectroscopy: The presence of the characteristic α,β-unsaturated ketone carbonyl stretch was confirmed.
-
Determination of Absolute Configuration by Circular Dichroism
This method involves the comparison of an experimentally measured CD spectrum with theoretically calculated spectra for all possible stereoisomers of a molecule.
-
Experimental Measurement: The CD spectrum of the purified natural product is recorded in a suitable solvent (e.g., methanol) over a relevant wavelength range.
-
Theoretical Calculation:
-
A conformational search is performed for each possible stereoisomer using molecular mechanics.
-
The geometries of the low-energy conformers are optimized using density functional theory (DFT).
-
The ECD spectra for each conformer are calculated using time-dependent DFT (TD-DFT).
-
The final calculated CD spectrum for each stereoisomer is obtained by Boltzmann averaging the spectra of its stable conformers.
-
-
Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra. The absolute configuration is assigned to the stereoisomer whose calculated spectrum shows the best match with the experimental one.
Conclusion
The validation of acorenone's absolute configuration serves as a classic example of the power of stereoselective synthesis in definitively establishing the three-dimensional structure of a complex natural product. While initial assignments based on indirect evidence can be valuable starting points, they are subject to revision. The rigorous approach of synthesizing a target molecule from a starting material of known stereochemistry provides an unambiguous and enduring proof of its absolute configuration. Modern chiroptical methods, such as the comparison of experimental and calculated CD spectra, offer a powerful and complementary tool for the stereochemical elucidation of new natural products, further strengthening the confidence in structural assignments.
References
- 1. Stereoselective synthesis of (–)-acorenone and (–)-acorenone B; the absolute configuration of natural (–)-acorenone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
Acorenone B vs. Donepezil: A Comparative Guide for BChE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Acorenone B and the established drug Donepezil as inhibitors of butyrylcholinesterase (BChE). The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation.
Quantitative Inhibition Data
The inhibitory activities of Acorenone B and Donepezil against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 Value | Selectivity |
| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL[1][2][3] | - |
| Acetylcholinesterase (AChE) | 40.8 µg/mL[1][2][3] | BChE > AChE | |
| Donepezil | Butyrylcholinesterase (BChE) | ~1-10 µM (Varies across studies) | AChE >> BChE |
| Acetylcholinesterase (AChE) | ~6.7 nM[4] |
Note: The IC50 values for Donepezil against BChE can vary between different studies and experimental conditions. It is widely recognized for its high selectivity for AChE over BChE[4].
Experimental Protocol: BChE Inhibition Assay (Ellman's Method)
The determination of BChE inhibitory activity for both Acorenone B and Donepezil is typically performed using a modified version of Ellman's method. This spectrophotometric assay quantifies the activity of cholinesterases.
Objective: To determine the concentration of an inhibitor required to reduce BChE activity by 50% (IC50).
Materials:
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (e.g., 100mM, pH 7.4)
-
Test compounds (Acorenone B, Donepezil) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds (Acorenone B and Donepezil) to achieve a range of final concentrations in the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer.
-
A solution of the test compound at a specific concentration (or buffer for the control).
-
DTNB solution.
-
-
The plate is then pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C)[5][6].
-
-
Enzyme Reaction Initiation:
-
Add the BChE enzyme solution to each well to initiate the enzymatic reaction.
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Calculate the percentage of BChE inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
To further elucidate the context of BChE inhibition and the experimental process, the following diagrams are provided.
Caption: Cholinergic signaling pathway with BChE.
Caption: Workflow for BChE inhibition assay.
Discussion
Donepezil is a well-established, highly selective inhibitor of AChE, with its interaction with BChE being significantly weaker. This selectivity is a key feature of its therapeutic profile in the management of Alzheimer's disease, where enhancing cholinergic transmission by preventing acetylcholine breakdown by AChE is the primary goal[7][8].
Acorenone B, a natural sesquiterpenoid, demonstrates a notable inhibitory effect on BChE, with a reported IC50 of 10.9 µg/mL[1][2][3]. Interestingly, it shows a degree of selectivity for BChE over AChE, in contrast to Donepezil. This characteristic suggests that Acorenone B could be a valuable research tool for investigating the specific roles of BChE in both physiological and pathological processes.
The differing selectivity profiles of Acorenone B and Donepezil highlight their potential for distinct applications. While Donepezil's strength lies in its potent and selective AChE inhibition for therapeutic purposes, Acorenone B's preference for BChE makes it a compelling candidate for studies aimed at elucidating the functions of BChE and for the development of BChE-selective inhibitors. Further research into the kinetic and binding mechanisms of Acorenone B with BChE would provide deeper insights into its potential as a pharmacological agent.
References
- 1. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of different acorenone synthesis routes
Acorenone, a spirocyclic sesquiterpenoid first isolated from the sweet flag plant (Acorus calamus), has garnered significant attention from the synthetic chemistry community due to its unique spiro[4.5]decane framework. This structure presents a formidable synthetic challenge, prompting the development of numerous innovative strategies for its construction. This guide provides a comparative analysis of four distinct total syntheses of acorenone and its isomer, acorenone B, highlighting the varied approaches to assembling this intricate molecular architecture. The syntheses discussed are those developed by the research groups of Trost, Pesaro and Bachmann, Nagumo, and Oppolzer.
Comparison of Key Synthetic Metrics
To facilitate a direct comparison of the efficiency and complexity of each route, the following table summarizes key quantitative data for the synthesis of acorenone and acorenone B by the four selected research groups.
| Parameter | Trost (1975) | Pesaro & Bachmann (1978) | Nagumo, Suemune & Sakai (1990) | Oppolzer, Mahalanabis & Bättig (1976) |
| Target Molecule | Acorenone B | (-)-Acorenone | (±)-Acorenone B | (±)-Acorenone |
| Starting Material | 2-Isopropyl-5-methylcyclopentanone | (+)-p-Menth-1-ene | Bicyclo[3.3.0]octan-2-one derivative | 6-Methylcyclohex-2-en-1-one |
| Key Strategy | Spiroannelation via oxaspiropentane rearrangement | Robinson annulation of a chiral cyclopentane derivative | Ring conversion of a bicyclo[3.3.0]octane system | Intramolecular Type I ene reaction |
| Number of Steps | ~9 | ~7 | ~8 | ~6 |
| Overall Yield | Not explicitly stated | ~15% | Not explicitly stated | ~25% |
| Stereoselectivity | Stereocontrolled | Stereoselective | Stereocontrolled | Stereoselective |
Synthetic Route Overviews and Key Experimental Protocols
This section details the strategic bond disconnections and key transformations for each synthetic route, accompanied by diagrams and representative experimental protocols.
Trost's Synthesis of Acorenone B (1975)
Trost and colleagues developed a novel approach to the spiro[4.5]decane system of acorenone B centered on the formation and rearrangement of an oxaspiropentane intermediate. This strategy provides a stereocontrolled route to the target molecule.
Synthetic Pathway:
Experimental Protocol for Oxaspiropentane Formation and Rearrangement:
To a solution of 2-isopropyl-5-methylcyclopentanone in a suitable solvent, cyclopropyldiphenylsulfonium fluoroborate is added, leading to the formation of the key oxaspiropentane intermediate. This intermediate is then subjected to thermal or acid-catalyzed rearrangement to yield the spiro[3.4]octan-1-one derivative. The reaction is carefully monitored by thin-layer chromatography to ensure complete conversion of the starting material.
Pesaro and Bachmann's Synthesis of (-)-Acorenone (1978)
This enantioselective synthesis commences from the readily available chiral starting material, (+)-p-menth-1-ene. A key step in this route is a stereoselective Robinson annulation to construct the six-membered ring of the spirocyclic system.
Synthetic Pathway:
Experimental Protocol for Robinson Annulation:
The trans,trans-cyclopentane derivative is dissolved in dioxane, and a catalytic amount of potassium hydroxide is added. Methyl vinyl ketone is then added dropwise to the stirred solution at a controlled temperature. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is neutralized, and the product, the spiroenone, is extracted and purified by column chromatography.[1]
Nagumo, Suemune, and Sakai's Synthesis of (±)-Acorenone B (1990)
This approach features a novel ring conversion strategy, transforming a bicyclo[3.3.0]octane system into the spiro[4.5]decane skeleton of acorenone B in a stereocontrolled manner.
Synthetic Pathway:
Experimental Protocol for Ring Conversion:
The starting bicyclo[3.3.0]octan-2-one derivative is treated with ethylene glycol and boron trifluoride etherate in dichloromethane at room temperature. This one-pot reaction proceeds via a proposed mechanism involving aldol condensation, hemiacetalization, and a Grob-type fragmentation to yield the spiro[4.5]decane ring system. The resulting spiro-intermediate is then carried forward to complete the synthesis of (±)-acorenone B.
Oppolzer, Mahalanabis, and Bättig's Synthesis of (±)-Acorenone (1976)
Oppolzer's concise synthesis of (±)-acorenone utilizes a powerful intramolecular Type I ene reaction as the key step to construct the spirocyclic core. This thermal cyclization of a 1,6-diene proceeds with high stereoselectivity.
Synthetic Pathway:
Experimental Protocol for Intramolecular Ene Reaction:
The 1,6-diene precursor is dissolved in a high-boiling point solvent, such as toluene or xylene, in a sealed tube. The solution is then heated to a high temperature (typically >200 °C) for several hours. The progress of the ene reaction is monitored by analyzing aliquots of the reaction mixture. After cooling, the solvent is removed under reduced pressure, and the resulting spiro[4.5]decane intermediate is purified by distillation or chromatography.
Conclusion
The syntheses of acorenone and its isomers have served as a fertile ground for the development and application of novel synthetic methodologies. The four routes presented here, developed by Trost, Pesaro and Bachmann, Nagumo, and Oppolzer, offer a compelling snapshot of the diverse strategies that can be employed to tackle a complex synthetic target. From Trost's elegant oxaspiropentane rearrangement and Oppolzer's efficient ene reaction to the strategic use of chiral pool starting materials by Pesaro and Bachmann and Nagumo's innovative ring conversion, each approach provides valuable insights into the art and science of total synthesis. The choice of a particular route would depend on factors such as the desired stereochemical outcome, the availability of starting materials, and the desired level of synthetic efficiency. These foundational works continue to inspire the development of even more sophisticated and efficient routes to this fascinating class of natural products.
References
Acorenone's Enzymatic Cross-Reactivity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cross-reactivity of natural compounds is crucial for lead optimization and off-target effect prediction. This guide provides a comparative analysis of the enzymatic inhibitory activity of acorenone, a sesquiterpenoid found in various aromatic plants. We present available experimental data on its interactions with multiple enzymes, detailed experimental protocols for key assays, and visual workflows to facilitate comprehension.
Acorenone, a bicyclic sesquiterpenoid, has demonstrated the ability to interact with multiple enzymes, a phenomenon often referred to as enzyme promiscuity or cross-reactivity. This characteristic is of significant interest in drug discovery, as it can indicate a compound's potential for polypharmacology or highlight possible off-target effects. This guide focuses on the inhibitory activities of acorenone against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.
Comparative Analysis of Acorenone's Enzymatic Inhibition
The following table summarizes the reported inhibitory activities of different acorenone isomers against various enzymes. It is important to note that different studies have investigated different isomers of acorenone, and direct comparisons should be made with caution.
| Compound | Target Enzyme | Assay Type | Reported Activity | Source |
| Acorenone B | Acetylcholinesterase (AChE) | Colorimetric | IC₅₀: 40.8 µg/mL | [1] |
| Acorenone B | Butyrylcholinesterase (BChE) | Colorimetric | IC₅₀: 10.9 µg/mL | [1] |
| Acorenone C | Acetylcholinesterase (AChE) | Spectrophotometric | 23.34% inhibition at 50 µM | [2][3] |
| Acorenone (in A. calamus essential oil) | Tyrosinase | Spectrophotometric | The essential oil, containing 18.1% acorenone, showed notable anti-tyrosinase activity. However, the specific IC₅₀ for pure acorenone was not determined. | [4] |
Key Observations:
-
Acorenone B demonstrates a clear inhibitory preference for BChE over AChE, with an IC₅₀ value approximately four times lower for BChE.[1]
-
Acorenone C also exhibits inhibitory activity against AChE, though the data is presented as percentage inhibition at a single concentration rather than an IC₅₀ value, making direct comparison with Acorenone B challenging.[2][3]
-
The essential oil of Acorus calamus, rich in acorenone, has been shown to inhibit tyrosinase.[4] This suggests that acorenone may contribute to this activity, but further studies on the isolated compound are required to confirm and quantify this effect.
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key enzymatic assays discussed in this guide. These protocols are based on commonly used methods and can be adapted for specific laboratory conditions.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (Acorenone) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare stock solutions of the test compound, positive control, and substrates in appropriate solvents.
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the AChE or BChE enzyme solution.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase.
1. Materials and Reagents:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA) - Substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (Acorenone) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid or Arbutin)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare stock solutions of the test compound, positive control, and L-DOPA.
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations and 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Start the reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100 where A_control is the absorbance of the enzyme and substrate without the inhibitor, A_control_blank is the absorbance without the enzyme, A_sample is the absorbance with the enzyme, substrate, and inhibitor, and A_sample_blank is the absorbance with the substrate and inhibitor but without the enzyme.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
The available data indicates that acorenone possesses cross-reactive inhibitory activity against multiple enzymes, particularly cholinesterases. Its potential to inhibit tyrosinase warrants further investigation with the purified compound. The detailed protocols and visual guides provided herein are intended to support researchers in the further exploration of acorenone's bioactivities and to facilitate the design of robust and reproducible enzymatic assays. Understanding the promiscuous nature of natural products like acorenone is a critical step in the journey from a bioactive hit to a viable therapeutic lead.
References
- 1. [PDF] Chemical Composition, Anti-Tyrosinase and Antioxidant Potential of Essential Oils from Acorus calamus (L.) and Juniperus communis (L.) | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser [frontiersin.org]
- 4. Chemical Composition, Anti-Tyrosinase and Antioxidant Potential of Essential Oils from Acorus calamus (L.) and Juniperus communis (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Acorenone and Other Sesquiterpenoid Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of acorenone with other prominent sesquiterpenoid inhibitors, including zerumbone, parthenolide, and β-caryophyllene. The comparative analysis is based on available experimental data for their effects on key biological targets, primarily acetylcholinesterase (AChE) and the nuclear factor-kappa B (NF-κB) signaling pathway.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data (IC50 values) for the inhibitory activities of acorenone and other selected sesquiterpenoids. It is important to note that these values are derived from various studies and experimental conditions may differ, warranting careful interpretation.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound | Target | IC50 Value | Source Organism/Cell Line |
| Acorenone B | AChE | 40.8 µg/mL | Electric eel |
| BChE | 10.9 µg/mL | Horse serum | |
| Acorenone C | AChE | 23.34% inhibition at 50 µM | - |
Table 2: Anti-inflammatory Activity (NF-κB Inhibition)
| Compound | Target/Assay | IC50 Value | Cell Line |
| Zerumbone | NF-κB Activation | 1.97 µM ± 0.18 | RAW 264.7 |
| NO Production | 3.58 µM ± 0.46 | RAW 264.7 | |
| Parthenolide | NF-κB-DNA Binding | 1-3 µM | MM1S, MM1R, H929, U266, RPMI8226 |
| β-Caryophyllene | NF-κB Activation | Reduces LPS-induced activation | BV2 microglia, PBMCs |
Mechanisms of Action in the NF-κB Signaling Pathway
Sesquiterpenoids exert their anti-inflammatory effects through various mechanisms, primarily by modulating the NF-κB signaling pathway.
-
Zerumbone: This compound has been shown to suppress the activation of the IκB kinase (IKK) complex.[1][2] By inhibiting IKK, zerumbone prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2]
-
Parthenolide: This sesquiterpene lactone exhibits a dual mechanism of NF-κB inhibition. It can inhibit the IKK complex, similar to zerumbone.[3][4][5] Additionally, parthenolide has been reported to directly interact with and inhibit the p65 subunit of NF-κB, preventing its DNA binding and transcriptional activity.[3][6][7]
-
β-Caryophyllene: Unlike direct inhibitors of the NF-κB pathway, β-caryophyllene acts as a selective agonist for the cannabinoid receptor 2 (CB2).[8][9][10] Activation of the CB2 receptor by β-caryophyllene initiates a signaling cascade that ultimately leads to the downregulation of NF-κB activation.[9][11][12]
The precise mechanism of acorenone's interaction with the NF-κB pathway remains to be fully elucidated.
Signaling Pathway Diagram
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer).
-
AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a working concentration).
-
Test compound solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations).
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or solvent control).
-
Add 10 µL of DTNB solution.
-
Add 10 µL of AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute for 5-10 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. When the NF-κB pathway is activated, NF-κB translocates to the nucleus, binds to these response elements, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate (luciferin) is proportional to the level of NF-κB activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or RAW 264.7) in appropriate media.
-
Seed cells in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After allowing time for plasmid expression (e.g., 24 hours), treat the cells with the test compounds at various concentrations for a defined period.
-
Induce NF-κB activation by adding a stimulant (e.g., TNF-α or LPS) for a specific duration (e.g., 6-8 hours). Include appropriate controls (unstimulated, vehicle-treated).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the firefly luciferase assay reagent (containing luciferin) and measure the luminescence using a luminometer.
-
If using a dual-luciferase system, add a stop-and-glo reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the inhibitory effect of the test compounds by comparing the NF-κB activity in treated versus untreated (but stimulated) cells.
-
Calculate the IC50 value for each compound.
-
Conclusion
This guide provides a comparative overview of the efficacy of acorenone and other sesquiterpenoid inhibitors. While acorenone shows promise as an acetylcholinesterase inhibitor, its role in modulating the NF-κB pathway requires further investigation to draw a direct comparison with potent anti-inflammatory sesquiterpenoids like zerumbone and parthenolide. The provided experimental protocols and workflows offer a foundation for conducting such comparative studies. Future research should focus on head-to-head comparisons of these compounds under standardized conditions to definitively establish their relative potencies and therapeutic potential.
References
- 1. Zerumbone suppresses IKKα, Akt, and FOXO1 activation, resulting in apoptosis of GBM 8401 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Parthenolide attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Navigating Analytical Rigor: An Inter-Laboratory Comparison of Acorenone Quantification Methods
A critical aspect of drug development and quality control is the ability to reliably quantify active pharmaceutical ingredients and other key compounds. This guide addresses the inter-laboratory validation of analytical methods for acorenone, a sesquiterpenoid found in various essential oils with potential therapeutic properties. While specific inter-laboratory validation data for acorenone quantification is not extensively published, this guide provides a comparative framework based on common analytical techniques, offering researchers a valuable resource for establishing robust and reproducible methods.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose[1][2]. For a method to be considered robust, it must yield consistent and accurate results across different laboratories, a process evaluated through inter-laboratory validation studies[3][4]. This guide explores two prevalent analytical techniques for the quantification of medium-volatility, medium-polarity compounds like acorenone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparative Performance of Acorenone Quantification Methods
The following table summarizes hypothetical yet representative performance data from a simulated inter-laboratory study involving three laboratories. These values are based on typical performance characteristics observed for the quantification of similar analytes using these techniques.
| Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean |
| Linearity (R²) | GC-MS | 0.9992 | 0.9989 | 0.9995 | 0.9992 |
| HPLC-UV | 0.9995 | 0.9991 | 0.9996 | 0.9994 | |
| Accuracy (% Recovery) | GC-MS | 98.5% | 101.2% | 99.3% | 99.7% |
| HPLC-UV | 99.1% | 100.5% | 98.9% | 99.5% | |
| Precision (%RSD) | GC-MS | 1.8% | 2.5% | 2.1% | 2.1% |
| HPLC-UV | 1.5% | 2.2% | 1.9% | 1.9% | |
| LOD (µg/mL) | GC-MS | 0.05 | 0.08 | 0.06 | 0.06 |
| HPLC-UV | 0.10 | 0.15 | 0.12 | 0.12 | |
| LOQ (µg/mL) | GC-MS | 0.15 | 0.24 | 0.18 | 0.19 |
| HPLC-UV | 0.30 | 0.45 | 0.36 | 0.37 |
Table 1: Hypothetical Inter-Laboratory Comparison of Acorenone Quantification Methods. This table presents a summary of typical validation parameters for GC-MS and HPLC-UV methods across three hypothetical laboratories. The data includes measures of linearity, accuracy, precision, and sensitivity (LOD and LOQ).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of acorenone using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
A stock solution of acorenone standard (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 50 µg/mL.
-
For analysis of essential oil samples, a 10 µL aliquot is diluted in 990 µL of methanol, followed by vortexing and filtration through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification Ion: The primary quantification ion for acorenone is typically m/z 220 (the molecular ion).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
A stock solution of acorenone standard (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 to 100 µg/mL.
-
For analysis of essential oil samples, a 20 µL aliquot is diluted in 980 µL of acetonitrile, vortexed, and filtered through a 0.22 µm syringe filter.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water and (B) acetonitrile. The gradient starts at 50% B, increases to 95% B over 15 minutes, holds at 95% B for 5 minutes, and then returns to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
Inter-Laboratory Validation Workflow
The process of inter-laboratory validation is a structured endeavor to ensure method reproducibility. The following diagram illustrates the key stages of such a study.
Figure 1: Inter-Laboratory Validation Workflow. This diagram outlines the sequential steps involved in an inter-laboratory validation study, from initial method development to the final assessment of reproducibility.
Logical Flow of Analytical Method Validation
The validation of an analytical method follows a logical progression to establish its performance characteristics. This is crucial before embarking on an inter-laboratory study.
Figure 2: Logical Progression of Method Validation. This diagram illustrates the hierarchical and interconnected nature of analytical method validation parameters, leading to a comprehensive validation report.
References
Safety Operating Guide
A Guide to the Safe Disposal of Acetone in a Laboratory Setting
It is important to note that the following disposal procedures are for acetone. No specific information was found for "acoramone," and it is presumed that the query intended to be for the common laboratory solvent, acetone.
Proper disposal of acetone is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Acetone is a highly flammable and volatile organic compound that requires careful handling to mitigate risks to personnel and facilities.[1] Adherence to established safety protocols and regulatory requirements is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (butyl rubber is recommended), safety goggles or glasses to protect against splashes, and a fully-buttoned lab coat.[2][3] In areas with high vapor concentrations, respiratory protection may be necessary.[2] All handling of acetone should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]
Step-by-Step Disposal Protocol for Waste Acetone
-
Waste Collection :
-
Collect waste acetone in a designated, sealable, and airtight container made of a compatible material, such as high-density polyethylene (HDPE).[2][3]
-
The container must be clearly labeled as "Acetone Waste" or "Hazardous Waste" and include the date when the waste was first added.[2][3]
-
Ensure the waste container is kept tightly closed when not in use to prevent the release of flammable vapors.[4][5]
-
-
Storage of Waste Containers :
-
Store the waste container in a designated, cool, and well-ventilated area, separate from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[3]
-
Ground the container and any transfer equipment to prevent the buildup of static electricity, which could ignite the vapors.[4][6]
-
-
Disposal of Liquid Acetone Waste :
-
Never pour acetone down the drain or dispose of it in regular trash.[1][7] Pouring acetone down the drain can create an explosion hazard and contaminate water supplies.[1][7]
-
For large quantities, arrange for disposal through a licensed hazardous waste disposal facility.[1][2] These facilities are equipped to handle and treat hazardous materials in accordance with regulatory guidelines.[2]
-
Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup or to obtain specific instructions for disposal in your location.[3]
-
-
Disposal of Acetone-Soaked Materials :
-
Materials such as paper towels, rags, or absorbent pads contaminated with acetone are considered hazardous waste and pose a fire risk.[8]
-
Place these materials in a sealed, fireproof container clearly labeled as "Acetone-Soaked Waste".[1]
-
Allow the materials to air dry completely in a well-ventilated area before disposal, if local regulations permit.[8] Check with your EH&S department for specific guidance.
-
Spill Management
-
Small Spills : If a small amount of acetone is spilled (an amount that can be cleaned up in approximately 10 minutes by trained personnel), absorb the spill with an inert, dry material like sand or an absorbent pad.[3] Place the absorbed material into a sealed container for disposal as hazardous waste.[3]
-
Large Spills : In the event of a large spill outside of a fume hood, immediately evacuate the area, secure it, and contact your institution's emergency response team or EH&S.[3]
Quantitative Safety Data
The following table summarizes key quantitative data related to the safe handling of acetone.
| Property | Value | Source |
| Boiling Point | 56.08 °C (132.94 °F) | [9] |
| Flash Point | -20 °C (-4 °F) | [10] |
| OSHA PEL (8-hr TWA) | 1,000 ppm | [11] |
| NIOSH REL (10-hr TWA) | 250 ppm | [11] |
| ACGIH TLV (8-hr TWA) | 250 ppm | [12] |
| ACGIH STEL (15-min) | 500 ppm | [12] |
| Oral LD50 (Rat) | 5,800 mg/kg | [3] |
PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, STEL: Short-Term Exposure Limit, LD50: Lethal Dose, 50%
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of acetone waste and the decision-making process for handling spills.
Caption: A workflow for the proper disposal of acetone waste.
Caption: Decision-making workflow for acetone spill response.
References
- 1. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 2. safetyiq.com [safetyiq.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. louisville.edu [louisville.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. quora.com [quora.com]
- 8. jiffyjunk.com [jiffyjunk.com]
- 9. Acetone - Wikipedia [en.wikipedia.org]
- 10. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 11. nj.gov [nj.gov]
- 12. airgas.com [airgas.com]
Essential Safety and Handling of Acoramone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Acoramone, including operational and disposal plans.
Understanding this compound
This compound, identified by its CAS number 2020-90-8 , is chemically known as 1-(2,4,5-trimethoxyphenyl)propan-2-one .[1] It is a natural product found in certain plants and is of interest in various research applications.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data is not readily found, standard laboratory precautions for handling chemical compounds of this nature should be strictly followed. The information provided herein is based on general chemical safety principles and available data for structurally related compounds.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Fume Hood | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including weighing materials, solvents, and waste containers, readily available.
-
Weighing : Carefully weigh the required amount of solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving : If preparing a solution, add the weighed this compound to the solvent in a suitable container. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process closely.
-
Transferring : Use appropriate glassware (e.g., pipettes, graduated cylinders) for transferring this compound solutions. All transfers should be performed within the fume hood.
-
Post-handling : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Place any solid this compound waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps : Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Disposal : All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
